molecular formula C8H15BrO B1334967 1-Bromooctan-2-one CAS No. 26818-08-6

1-Bromooctan-2-one

Cat. No.: B1334967
CAS No.: 26818-08-6
M. Wt: 207.11 g/mol
InChI Key: YVQBIERXAUCGHI-UHFFFAOYSA-N
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Description

1-Bromooctan-2-one (CAS 26818-08-6) is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 . It is characterized by specific physical properties, including a density of 1.211 g/cm³ and a flash point of 37.3°C . This compound is classified as hazardous and requires careful handling. Key hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H318 (Causes serious eye damage) . Researchers are advised to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves, eye protection, and impervious clothing . The specific research applications and mechanistic role of this compound in scientific studies are areas for further investigation by qualified researchers. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromooctan-2-one
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InChI

InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBIERXAUCGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30181311
Record name 1-Bromooctan-2-one
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Molecular Weight

207.11 g/mol
Source PubChem
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CAS No.

26818-08-6
Record name 1-Bromo-2-octanone
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Record name 1-Bromooctan-2-one
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Record name 1-Bromooctan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromooctan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctan-2-one is a versatile bifunctional organic compound that serves as a key intermediate in a variety of synthetic transformations. As an α-bromoketone, its reactivity is characterized by the electrophilic carbonyl carbon and the susceptible carbon-bromine bond, making it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅BrO[1]
Molecular Weight 207.11 g/mol [1], [2]
CAS Number 26818-08-6[1], [2]
Appearance Light yellow oil/liquid[3]
IUPAC Name This compound[1]

Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of a corresponding ketone, 2-octanone. A common and effective method is the reaction of the parent ketone with a brominating agent under acidic conditions. This proceeds through an enol or enolate intermediate, which then attacks molecular bromine.

A detailed synthetic protocol is described in the literature for the preparation of this compound from heptanoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane and subsequent treatment with hydrobromic acid.[3]

Experimental Protocol: Synthesis from Heptanoic Acid[3]
  • Acid Chloride Formation: To a solution of heptanoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir the reaction for one hour.

  • Diazomethane Formation (Caution: Diazomethane is toxic and explosive): In a separate apparatus designed for diazomethane generation, a solution of Diazald in diethyl ether is added dropwise to a heated solution of potassium hydroxide in ethanol and water. The generated diazomethane is distilled and collected in a cooled flask.

  • α-Diazoketone Formation: The crude acid chloride from step 1 is concentrated in vacuo and redissolved in dichloromethane. This solution is then added slowly to the cold diazomethane solution from step 2 and stirred for one hour.

  • α-Bromoketone Formation: Concentrated hydrobromic acid is added slowly to the reaction mixture. After stirring for 20 minutes, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • Workup and Purification: The mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is then purified by column chromatography to yield this compound as a light yellow oil.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Reaction Steps cluster_end Product & Purification Heptanoic_Acid Heptanoic Acid Acid_Chloride Heptanoyl Chloride Formation Heptanoic_Acid->Acid_Chloride Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Acid_Chloride Diazomethane_precursors Diazomethane Precursors Diazomethane Diazomethane Generation Diazomethane_precursors->Diazomethane Diazoketone α-Diazoketone Formation Acid_Chloride->Diazoketone Diazomethane->Diazoketone Bromination Hydrobromination Diazoketone->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound from heptanoic acid.

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the structure and purity of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.61–1.58 (m, 2H), 1.29 (s, 6H), 0.88 (t, J = 7.2 Hz, 3H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.3, 39.8, 34.3, 31.5, 28.7, 23.8, 22.4, 14.0.[4]

The singlet at 3.89 ppm in the ¹H NMR spectrum is characteristic of the two protons on the carbon adjacent to the bromine atom and the carbonyl group. The triplet at 2.65 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group on the other side. The remaining signals correspond to the protons of the hexyl chain. In the ¹³C NMR spectrum, the signal at 202.3 ppm is indicative of the carbonyl carbon.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules.

Synthesis of Thiazoles

This compound is a key starting material in the Hantzsch thiazole synthesis. For instance, it can be reacted with a thiourea or thioamide to construct the thiazole ring. This has been demonstrated in the synthesis of 2-bromo-4-hexylthiazole, where this compound is first converted to 1-thiocyanatooctan-2-one, which then undergoes cyclization.[5]

Synthesis of Substituted Imidazoles

In the field of medicinal chemistry, this compound has been utilized in the synthesis of 4,5-disubstituted-2-aminoimidazoles.[3] These scaffolds are of interest due to their potential biological activities, including antibiotic and antibiofilm properties.[3]

Biocatalytic Reductions

This compound can serve as a substrate in biocatalytic reductions. For example, alcohol dehydrogenases can stereoselectively reduce the ketone functionality to a secondary alcohol, leading to the formation of chiral bromohydrins. These chiral intermediates are valuable for the synthesis of enantiopure epoxides.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an α-bromoketone allows for the efficient construction of a variety of important molecular frameworks, particularly heterocyclic compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its successful application in research and development, including the discovery of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023).
  • Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023). Designing Bithiazole-Based Conjugated Polymers as Alternatives to Benzothiadiazole for Photocatalytic Hydrogen Evolution. Nanoscale Horizons.
  • Ríos-Lombardía, N., Cocinero, A., Lavandera, I., Gotor-Fernández, V., & Gotor, V. (2015). Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions.
  • Grote, Z. M., Tira, C. E., Stegman, R. A., & G. A. O'Doherty. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Organic & Biomolecular Chemistry, 8(12), 2814-2822.
  • Al-kadamany, A., Day, C. S., & O'Doherty, G. A. (2010). Thiazole-induced rigidification in substituted dithieno-tetrathiafulvalene: the effect of planarisation on charge transport properties. Beilstein Journal of Organic Chemistry, 6, 84.
  • Dhindsa, A. S., Bryce, M. R., & Petty, M. C. (1989). Synthesis of tetrathiafulvalene (TTF) derivatives substituted with two and four hydrophobic alkyl chains. Synthetic Metals, 32(3), 379-389.
  • Anonymous.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromooctan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromooctan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of α-haloketones. We will explore the nuanced effects of the carbonyl and bromine substituents on the chemical environment of the molecule and present a detailed, field-proven protocol for data acquisition and analysis.

Introduction: The Structural Significance of α-Haloketones and the Power of NMR

α-Haloketones, such as this compound, are pivotal intermediates in organic synthesis, valued for their dual reactivity at the electrophilic carbonyl carbon and the adjacent carbon-halogen bond. This functionality makes them versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Accurate structural verification of these intermediates is paramount to ensure the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of individual atoms.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a granular interpretation of chemical shifts and coupling patterns. The causality behind these spectral features will be explained through an examination of inductive and anisotropic effects, offering insights that are broadly applicable to the spectral analysis of other α-haloketones.

Theoretical Framework: Understanding the Chemical Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound, the presence of two powerful electron-withdrawing groups—the carbonyl group (C=O) and the bromine atom—creates a distinctive electronic landscape along the carbon chain, leading to a predictable dispersion of NMR signals.

The Influence of the Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, inducing a significant dipole moment and rendering the carbonyl carbon electron-deficient. This deshielding effect causes the carbonyl carbon to resonate at a characteristically low field (high ppm value) in the ¹³C NMR spectrum, typically in the range of 190–220 ppm.[1] Protons on the α-carbon (the carbon adjacent to the carbonyl) are also deshielded and appear in a predictable region of the ¹H NMR spectrum, generally between 2.1 and 2.6 ppm.[1]

The Role of the α-Bromine Atom: The bromine atom further enhances the deshielding of the α-carbon and its attached protons through its own electronegativity. This inductive effect results in a downfield shift for both the α-protons and the α-carbon compared to a simple ketone.[2] The interplay of these two functional groups dictates the precise chemical shifts observed in the NMR spectra of this compound.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the experimentally observed ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃) as the solvent.[3]

Table 1: ¹H NMR Data for this compound
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₂Br)3.88Singlet (s)-2H
H-3 (CH₂)2.64Triplet (t)7.472H
H-4 (CH₂)1.64-1.58Multiplet (m)-2H
H-5, H-6, H-7 (CH₂)1.33-1.26Multiplet (m)-6H
H-8 (CH₃)0.89Triplet (t)6.713H
Table 2: ¹³C NMR Data for this compound
Carbon (Position)Chemical Shift (δ, ppm)
C-1 (CH₂Br)34.26
C-2 (C=O)202.25
C-3 (CH₂)39.84
C-4 (CH₂)23.81
C-5 (CH₂)28.69
C-6 (CH₂)31.47
C-7 (CH₂)22.43
C-8 (CH₃)13.98

Spectral Interpretation and Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific position within the this compound molecule.

¹H NMR Spectrum Analysis
  • δ 3.88 (s, 2H): This singlet corresponds to the two protons on C-1 (the brominated methylene group). The significant downfield shift is a direct consequence of the strong deshielding effect of the adjacent bromine atom and the carbonyl group. The absence of coupling (a singlet) indicates that there are no protons on the adjacent C-2 carbon.

  • δ 2.64 (t, J = 7.47 Hz, 2H): These protons are on C-3, the other α-carbon to the carbonyl group. Their chemical shift is characteristic of α-protons in a ketone.[1] The signal is split into a triplet by the two neighboring protons on C-4.

  • δ 1.64-1.58 (m, 2H): This multiplet is assigned to the protons on C-4. These protons are coupled to the protons on both C-3 and C-5, resulting in a complex splitting pattern.

  • δ 1.33-1.26 (m, 6H): This broad multiplet represents the overlapping signals of the protons on C-5, C-6, and C-7. These methylene groups are further removed from the electron-withdrawing functional groups and thus resonate in the typical aliphatic region.

  • δ 0.89 (t, J = 6.71 Hz, 3H): This upfield triplet is characteristic of a terminal methyl group. The signal is split by the two adjacent protons on C-7.

¹³C NMR Spectrum Analysis
  • δ 202.25: This highly deshielded signal is unequivocally assigned to the carbonyl carbon (C-2), consistent with the expected range for ketones (190-220 ppm).[1]

  • δ 39.84: This signal corresponds to the methylene carbon C-3, which is alpha to the carbonyl group.

  • δ 34.26: This downfield signal is assigned to the brominated methylene carbon (C-1). The direct attachment to the electronegative bromine atom causes a significant downfield shift.

  • δ 31.47, 28.69, 23.81, 22.43: These signals correspond to the remaining methylene carbons (C-4, C-5, C-6, and C-7) of the octyl chain.

  • δ 13.98: This upfield signal is characteristic of the terminal methyl carbon (C-8).

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Synthesis of this compound

α-Bromo ketones are commonly synthesized via the acid-catalyzed bromination of the corresponding ketone.[4]

Diagram of Synthetic Workflow:

Synthesis Octan-2-one Octan-2-one Enol Intermediate Enol Intermediate Octan-2-one->Enol Intermediate H⁺, Br₂ This compound This compound Enol Intermediate->this compound -HBr NMR_Prep Purified Sample Purified Sample Dissolve in CDCl₃ Dissolve in CDCl₃ Purified Sample->Dissolve in CDCl₃ ~5-25 mg for ¹H ~50-100 mg for ¹³C Filter into NMR Tube Filter into NMR Tube Dissolve in CDCl₃->Filter into NMR Tube Acquire Spectra Acquire Spectra Filter into NMR Tube->Acquire Spectra

Sources

A Comprehensive Guide to the IUPAC Nomenclature of C₈H₁₅BrO α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The systematic and unambiguous naming of organic compounds is fundamental to scientific communication, particularly in the fields of chemical research and drug development. α-Bromo ketones are a critical class of intermediates in organic synthesis, valued for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive framework for determining the correct IUPAC (International Union of Pure and Applied Chemistry) name for any structural isomer of C₈H₁₅BrO that is an α-bromo ketone. We will deconstruct the IUPAC nomenclature rules, explore the inherent isomerism of this molecular formula, and present a logical, step-by-step workflow for naming both acyclic and cyclic variants. This document is intended for researchers, chemists, and professionals who require a deep, operational understanding of chemical nomenclature.

The Significance of α-Bromo Ketones and Nomenclature

α-Bromo ketones are organic compounds characterized by a bromine atom attached to the carbon atom immediately adjacent to a carbonyl group (the α-carbon). This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds powerful building blocks in synthetic chemistry.[1] They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Given the molecular formula C₈H₁₅BrO, a significant number of structural isomers are possible. The degree of unsaturation for a corresponding acyclic alkane (C₈H₁₈) is calculated as follows: ( (2*8 + 2) - 16 ) / 2 = 1. This single degree of unsaturation is satisfied by the carbonyl group (C=O) of the ketone. Therefore, the C₈H₁₅Br skeleton can be either a saturated acyclic chain or a saturated monocyclic ring system. An unambiguous naming system is not merely an academic exercise; it is essential for reproducibility, patent filings, and regulatory compliance.

Foundational IUPAC Principles for Naming α-Bromo Ketones

The IUPAC system provides a hierarchical set of rules to generate a unique name for any given structure. For α-bromo ketones, the following principles are paramount.

  • Priority of Functional Groups : The ketone functional group has higher priority in nomenclature than halogens, alkyl groups, and carbon-carbon multiple bonds.[2] This dictates that the parent name will end in the suffix "-one" and the numbering of the carbon skeleton will be assigned to give the carbonyl carbon the lowest possible locant.[3][4]

  • Parent Chain/Ring Selection :

    • Acyclic Ketones : The parent chain is the longest continuous carbon chain that contains the carbonyl group.[5]

    • Cyclic Ketones : The parent structure is the cycloalkane ring containing the carbonyl group. The carbon atom of the carbonyl group is automatically assigned as locant #1.[5][6]

  • Locating Substituents : After establishing the primary numbering based on the ketone, all other substituents (e.g., bromo, methyl, ethyl) are assigned locants based on this numbering scheme. They are then prefixed to the parent name in alphabetical order.[7]

  • Translating "Alpha" (α) to an IUPAC Locant : The common designation "α" refers to the carbon(s) adjacent to the carbonyl. In IUPAC nomenclature, this must be translated into a specific number. For a cyclic ketone, the α-position is always locant #2. For an acyclic ketone, it is the numbered carbon adjacent to the carbonyl carbon.

Systematic Nomenclature: Acyclic C₈H₁₅BrO Isomers

Acyclic isomers of C₈H₁₅BrO can exist as straight-chain or branched octanones, or as ketones with shorter parent chains and various alkyl substituents.

Protocol for Naming Acyclic α-Bromo Ketones
  • Identify the Parent Chain : Find the longest continuous carbon chain containing the ketone's carbonyl group. This determines the root name (e.g., octanone, heptanone).

  • Number the Parent Chain : Number the chain from the end that gives the carbonyl carbon the lowest possible number.

  • Identify and Locate the Bromo Group : The bromine atom must be on a carbon adjacent to the carbonyl. Identify this carbon's number.

  • Identify and Locate Other Substituents : Identify any alkyl groups, determine their locants based on the established numbering, and use prefixes (di-, tri-) if multiples of the same group are present.

  • Assemble the Full Name : List the substituents alphabetically (e.g., "bromo" before "methyl"). Place the locant for the ketone just before the "-one" suffix or before the parent name. For example, 1-Bromo-octan-2-one.

Examples of Acyclic Isomers
StructureParent ChainCarbonyl PositionBromo Position (α)IUPAC Name
Br-CH₂-CO-(CH₂)₅-CH₃Octanone211-Bromooctan-2-one
CH₃-CH(Br)-CO-(CH₂)₄-CH₃Octanone322-Bromooctan-3-one
CH₃-CH₂-CH(Br)-CO-(CH₂)₃-CH₃Octanone433-Bromooctan-4-one
Br-CH₂-CO-CH(CH₃)-(CH₂)₃-CH₃Heptanone211-Bromo-3-methylheptan-2-one
(CH₃)₃C-CH(Br)-CO-CH₂-CH₃Pentanone344-Bromo-5,5-dimethylhexan-3-one

Systematic Nomenclature: Cyclic C₈H₁₅BrO Isomers

The formula C₈H₁₅BrO is also consistent with a saturated monocyclic ketone structure, where the ring itself contains the carbonyl group.

Protocol for Naming Cyclic α-Bromo Ketones
  • Identify the Parent Ring : Name the cycloalkane that contains the carbonyl group (e.g., cyclooctanone, cycloheptanone). This is the parent name.

  • Number the Ring : The carbonyl carbon is always assigned as C1. This number is typically not included in the final name unless there is ambiguity.[5]

  • Number Substituents : Number the ring in the direction (clockwise or counter-clockwise) that gives the substituents the lowest possible set of locants. Since the bromine is in the α-position, it will be at C2.

  • Assemble the Full Name : Prefix the substituent names and their locants, in alphabetical order, to the parent cycloalkanone name.

Examples of Cyclic Isomers
StructureParent RingBromo Position (α)Other SubstituentsIUPAC Name
8-membered ring with =O at C1, Br at C2Cyclooctanone2None2-Bromocyclooctanone
7-membered ring with =O at C1, Br at C2, CH₃ at C3Cycloheptanone23-methyl2-Bromo-3-methylcycloheptanone
6-membered ring with =O at C1, Br at C2, C₂H₅ at C4Cyclohexanone24-ethyl2-Bromo-4-ethylcyclohexanone
5-membered ring with =O at C1, Br at C2, propyl at C5Cyclopentanone25-propyl2-Bromo-5-propylcyclopentanone

Visual Workflow for IUPAC Naming

To ensure a rigorous and reproducible naming process, the following decision-making workflow can be employed. This logic is represented visually in the diagram below.

IUPAC_Naming_Workflow start Start: Structure with Formula C₈H₁₅BrO is_cyclic Is the main carbon skeleton cyclic? start->is_cyclic acyclic_parent Identify longest carbon chain containing the carbonyl group is_cyclic->acyclic_parent  No   cyclic_parent Identify the parent cycloalkanone (e.g., cyclooctanone) is_cyclic->cyclic_parent  Yes   number_acyclic Number chain to give C=O the lowest locant acyclic_parent->number_acyclic name_acyclic_subs Identify and locate all substituents (bromo, alkyls) number_acyclic->name_acyclic_subs assemble_acyclic Assemble Name: (Substituents alphabetically) + (Parent Root) + (Ketone Locant) + (-one) name_acyclic_subs->assemble_acyclic end_node Final IUPAC Name assemble_acyclic->end_node number_cyclic Assign C=O as Locant 1 cyclic_parent->number_cyclic number_cyclic_subs Number ring to give substituents the lowest possible locants number_cyclic->number_cyclic_subs name_cyclic_subs Identify and locate all substituents (bromo at C2, alkyls) number_cyclic_subs->name_cyclic_subs assemble_cyclic Assemble Name: (Substituents alphabetically) + (Parent Cycloalkanone) name_cyclic_subs->assemble_cyclic assemble_cyclic->end_node

Caption: Decision workflow for naming C₈H₁₅BrO α-bromo ketone isomers.

Conclusion

The IUPAC nomenclature for α-bromo ketones with the formula C₈H₁₅BrO is systematic and follows a clear hierarchy of rules. The primary determinants of the name are the structure of the carbon skeleton (acyclic vs. cyclic) and the position of the ketone functional group, which sets the numbering for all substituents. By adhering to the protocols outlined in this guide—identifying the parent structure, correctly numbering the carbons, and alphabetizing substituents—researchers can confidently and accurately name any structural isomer, ensuring clarity and precision in scientific discourse.

References

  • Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (2023). Provides foundational rules for naming ketones, including suffix conventions and numbering for both acyclic and cyclic systems. [Link]

  • IUPAC Nomenclature - Naming Ketones Explained. (2016). A video tutorial offering examples of naming ketones with various functional groups and demonstrating the principle of alphabetizing substituents. [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry. (2014). Details the nomenclature for more complex bicyclic systems. [Link]

  • Naming Cycloalkanes - Chemistry LibreTexts. (2023). Outlines the IUPAC rules for naming cycloalkanes and substituted cycloalkanes. [Link]

  • 8-Bromooctanal | C8H15BrO | CID 10910716 - PubChem. National Center for Biotechnology Information. Provides an example of a C8H15BrO compound, though it is an aldehyde. [Link]

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Details methods for synthesizing α-bromo ketones. [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012).
  • 2-Bromooctanal | C8H15BrO | CID 10998212 - PubChem. National Center for Biotechnology Information. Another example of a C8H15BrO aldehyde isomer. [Link]

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  • Isomerism - Getmyuni. Provides a general overview of different types of isomerism in organic chemistry. [Link]

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  • Bromoacetone - Wikipedia. Provides an example of a simple α-bromo ketone, 1-bromopropan-2-one. [Link]

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An In-Depth Technical Guide to 1-Bromooctan-2-one: Properties, Reactivity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctan-2-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts a unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the enolizable alpha-protons on the other side of the carbonyl group all contribute to its diverse chemical behavior. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, its characteristic reactivity, and essential experimental protocols for its synthesis and handling.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to understanding its reactivity. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom significantly influences the electron density across the molecule.

Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, we can extrapolate its properties based on its structure and data from shorter-chain analogs such as 1-bromo-2-butanone and 1-bromopentan-2-one.

PropertyValue (this compound)Value (1-Bromo-2-butanone)Value (1-Bromopentan-2-one)Source
Molecular Formula C₈H₁₅BrOC₄H₇BrOC₅H₉BrO[1][2][3]
Molecular Weight 207.11 g/mol 151.00 g/mol 165.03 g/mol [1][2][3]
Appearance Expected to be a colorless to yellowish liquidColorless to straw-colored liquidNot specified[2]
Boiling Point Estimated >156 °C at 760 mmHg155.9 °C at 760 mmHgNot specified[4]
Density Estimated ~1.2-1.3 g/mL at 25 °C1.439 g/cm³Not specified[4]
Solubility Expected to be soluble in organic solvents and insoluble in water.Soluble in organic solventsNot specified[5]
Refractive Index Not availablen20/D 1.465 (lit.)Not specified

Note: Properties for this compound are estimated based on trends observed in its shorter-chain homologs.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

  • -CH₂Br group: A singlet or a multiplet (if coupled to other protons) in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group.

  • -CH₂- adjacent to the carbonyl: A triplet around 2.6-2.8 ppm.

  • Alkyl chain protons (-CH₂-)n: A complex multiplet in the range of 1.2-1.7 ppm.

  • Terminal methyl group (-CH₃): A triplet around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl carbon (C=O): A signal in the highly deshielded region, typically around 200-205 ppm.

  • -CH₂Br carbon: A signal around 30-35 ppm.

  • Other alkyl carbons: Signals in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

  • C=O stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. This is a characteristic peak for an aliphatic ketone.

  • C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • C-H stretches (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 206 and 208, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7]

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of the hexyl radical (•C₆H₁₃) to give a fragment at m/z = 121/123.

    • Loss of a bromine radical (•Br) to give a fragment at m/z = 127.

    • McLafferty rearrangement is also possible, leading to other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the carbonyl group and the alpha-bromine atom. This dual functionality allows for a variety of synthetically useful transformations.

This compound This compound Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2) Nu⁻ Favorskii Rearrangement Favorskii Rearrangement This compound->Favorskii Rearrangement Base Dehydrobromination (E2) Dehydrobromination (E2) This compound->Dehydrobromination (E2) Base (non-nucleophilic) Enolate Formation Enolate Formation This compound->Enolate Formation Base

Figure 1: Key reaction pathways of this compound.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various substituted octan-2-ones. This is a cornerstone of its synthetic utility.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, this compound can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid or its derivative.

Dehydrobromination

Treatment with a non-nucleophilic base can also lead to an E2 elimination reaction, affording the corresponding α,β-unsaturated ketone, oct-1-en-3-one.[8] This is a valuable method for introducing unsaturation into a molecule.[8]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone, in this case, 2-octanone.[9] The reaction is typically acid-catalyzed and proceeds via an enol intermediate.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to neutralize the HBr byproduct), dissolve 2-octanone in a suitable solvent such as methanol, diethyl ether, or glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

2-Octanone 2-Octanone Enol Intermediate Enol Intermediate 2-Octanone->Enol Intermediate H⁺ cat. This compound This compound Enol Intermediate->this compound Br₂

Figure 2: Synthesis of this compound via acid-catalyzed bromination.

Safety and Handling

This compound, like other α-haloketones, is a hazardous chemical and must be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Toxicity: It is expected to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to be a lachrymator, causing severe eye irritation.[2][4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is often stabilized with a small amount of calcium carbonate.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable chemical reactivity profile characteristic of α-haloketones. Its ability to undergo nucleophilic substitution, rearrangement, and elimination reactions makes it a valuable building block in the synthesis of a wide array of organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some of its physical properties are yet to be experimentally determined, a combination of theoretical knowledge and data from its homologs provides a solid foundation for its application in the laboratory.

References

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Introduction: The Role of 1-Bromooctan-2-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 1-Bromooctan-2-one

This compound (CAS No: 26818-08-6) is an alpha-haloketone, a class of organic compounds renowned for their utility as versatile building blocks in chemical synthesis. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing more complex molecular architectures, a fundamental requirement in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the commercial landscape, synthetic pathways, and chemical behavior of this compound is crucial for leveraging its synthetic potential. This guide provides a comprehensive technical overview, from sourcing the compound to its strategic application in the laboratory.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₅BrO
Molecular Weight 207.11 g/mol [1]
CAS Number 26818-08-6[1]
Appearance Typically a colorless to yellow liquid
Primary Hazards Lachrymator, Harmful if swallowed or inhaled, Causes skin and serious eye damage[1]

Safety and Handling: this compound is classified as a hazardous substance and demands careful handling to ensure laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically in research and development quantities. The product is often sold with a stabilizer, such as calcium carbonate, to inhibit decomposition during storage. When sourcing this reagent, it is essential to consider purity, quantity, and lead times.

SupplierProduct Details
Sigma-Aldrich Available through their catalog, often with specified purity grades.
Thermo Scientific Chemicals Offered under the Acros Organics brand, stabilized with CaCO₃.[2]
Biosynth Provides various pack sizes for research purposes.[3]
SynQuest Laboratories Supplies the compound, often with detailed safety data sheets.[4]
Santa Cruz Biotechnology Lists the product, noting it is a dangerous good for transport.[5]

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Strategic Synthesis of α-Bromoketones: A Methodological Overview

While this compound is commercially available, understanding its synthesis is vital for contexts requiring in-situ generation or analog preparation. The most common and reliable method for its synthesis is the direct α-bromination of the parent ketone, 2-octanone. This reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired mono-brominated product and minimize the formation of di- and poly-brominated byproducts.

Experimental Protocol: Acid-Catalyzed Bromination of 2-Octanone

This protocol describes a general, robust procedure for the synthesis of this compound.

1. Reagents and Materials:

  • 2-Octanone
  • Bromine (Br₂)
  • Glacial Acetic Acid (solvent)
  • Dichloromethane (extraction solvent)
  • Saturated Sodium Bicarbonate solution
  • Saturated Sodium Thiosulfate solution
  • Anhydrous Magnesium Sulfate (drying agent)
  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

2. Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-octanone (1.0 eq) in glacial acetic acid.
  • Cool the solution in an ice bath to 0-5 °C.
  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
  • Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The disappearance of the red-brown bromine color indicates its consumption.
  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.
  • Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
  • Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the organic layer is colorless.
  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
  • Purify the crude product by vacuum distillation.
Causality and Experimental Rationale
  • Acid Catalyst: The reaction is typically catalyzed by a small amount of acid (HBr is often generated in situ), which accelerates the rate-determining step: the enolization of the ketone.[6]

  • Temperature Control: Low temperatures are crucial to control the reaction rate and prevent the formation of poly-brominated side products.[6]

  • Stoichiometry: Using a 1:1 molar ratio of ketone to bromine favors mono-bromination. An excess of bromine would increase the likelihood of di-bromination at the α-carbon.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation reagents Dissolve 2-Octanone in Acetic Acid cool Cool to 0-5 °C reagents->cool add_br2 Dropwise Addition of Br2 Solution cool->add_br2 stir Stir at Room Temp (Monitor Progress) add_br2->stir quench Quench with Na2S2O3 stir->quench extract Extract with CH2Cl2 quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purification (Vacuum Distillation) dry->purify

Caption: Synthesis workflow for this compound.

Core Reactivity and Applications in Drug Development

The primary utility of this compound stems from its role as an alkylating agent. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed to forge new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] The introduction of the eight-carbon chain can be used to increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.

Furthermore, the strategic incorporation of bromine into a drug candidate—a process known as "bromination"—can confer several advantages. These include enhancing therapeutic activity, favorably altering metabolic pathways, and increasing the drug's duration of action.[8] The bromine atom can participate in halogen bonding, a non-covalent interaction that can improve drug-target binding affinity.[8]

General Reaction Pathway

G reactant This compound (Electrophile) product Substituted Product (New C-Nu Bond Formed) reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu:⁻) (e.g., R-NH₂, R-OH, R-SH, Carbanion) nucleophile->product byproduct Br⁻ (Leaving Group)

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Methodological & Application

Application Notes and Protocols: The Versatile Reactivity of 1-Bromooctan-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of α-Haloketones

α-Haloketones, such as 1-bromooctan-2-one, are powerful and versatile intermediates in modern organic synthesis. Their unique structural arrangement, featuring a halogen atom adjacent to a carbonyl group, creates two key electrophilic sites: the α-carbon and the carbonyl carbon. This dual reactivity allows for a diverse range of transformations, making them invaluable building blocks for constructing complex molecules, including heterocycles and pharmacologically active compounds.[1][2] The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, making SN2 reactions particularly facile.[2][3] This guide provides a detailed exploration of the primary reaction pathways of this compound with various classes of nucleophiles, offering both mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Reaction Mechanisms: A Triad of Reactivity

The reaction of this compound with nucleophiles is primarily governed by three key mechanistic pathways. The choice of nucleophile, base, and solvent system dictates which pathway predominates.

  • Bimolecular Nucleophilic Substitution (SN2): This is the most direct reaction pathway, where a nucleophile attacks the α-carbon, displacing the bromide leaving group.[4][5][6] This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.[4][7] The presence of the adjacent carbonyl group accelerates the SN2 reaction rate compared to a typical primary alkyl halide.[2][3]

  • Favorskii Rearrangement: In the presence of a base, and given that the α-haloketone possesses a proton on the α'-carbon (the carbon on the other side of the carbonyl), a skeletal rearrangement can occur.[8] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[8][9] For this compound, which has α'-protons, this is a significant potential reaction pathway, especially with alkoxide bases.

  • Kornblum Oxidation: When an α-bromoketone is treated with dimethyl sulfoxide (DMSO), an oxidation reaction can occur, converting the bromomethyl group into an aldehyde, thus forming a 1,2-dicarbonyl compound. This provides a direct route to valuable diketone structures.

Below is a workflow diagram illustrating the decision-making process based on the chosen reagents.

G reagent This compound + Nucleophile/Base sn2 SN2 Substitution reagent->sn2 Weakly basic nucleophile favorskii Favorskii Rearrangement reagent->favorskii Strong, non-nucleophilic base (e.g., alkoxide) kornblum Kornblum Oxidation reagent->kornblum DMSO

Caption: General reaction pathways of this compound.

I. Reactions with Oxygen Nucleophiles

A. Synthesis of α-Acyloxy Ketones via SN2 Reaction

The reaction of this compound with carboxylate nucleophiles, such as potassium acetate, is a classic SN2 displacement that yields α-acyloxy ketones.[10] These products are valuable intermediates in their own right.

Caption: SN2 mechanism with a carboxylate nucleophile.

Protocol 1: Synthesis of 1-Acetoxyoctan-2-one

  • Materials:

    • This compound (1.0 eq)

    • Potassium acetate (1.2 eq), dried

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF (approx. 0.5 M), add dried potassium acetate.

    • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[11]

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with saturated saline solution, dry over anhydrous magnesium sulfate, and filter.[11]

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

ReagentMolar Eq.SolventTemp.Time (h)Typical Yield
Potassium Acetate1.2DMFRT24-48>85%
Sodium Benzoate1.2DMF50 °C12-24>80%
B. Favorskii Rearrangement with Alkoxides

When this compound is treated with a strong base like sodium methoxide, the Favorskii rearrangement can compete with or dominate the SN2 pathway.[8][12] The base abstracts an acidic α'-proton, leading to an enolate that cyclizes to a cyclopropanone intermediate. Subsequent nucleophilic attack by methoxide opens the ring to form a methyl heptanoate product.

G sub This compound enolate Enolate Intermediate sub->enolate Base (MeO⁻) abstracts α'-H⁺ cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular SN2 (Br⁻ leaves) adduct Tetrahedral Adduct cyclo->adduct Nucleophilic attack by MeO⁻ product Methyl Heptanoate adduct->product Ring opening

Caption: Favorskii rearrangement of this compound.

Protocol 2: Favorskii Rearrangement to Methyl Heptanoate

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (2.5 eq)

    • Methanol, anhydrous

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • Cool the methoxide solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound in methanol to the cooled methoxide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting methyl heptanoate by distillation.

II. Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary or secondary amines is a reliable method for synthesizing α-amino ketones, which are crucial building blocks for many heterocyclic compounds and pharmaceuticals.[13][14][15] The reaction typically proceeds via an SN2 mechanism.[15][16] An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HBr byproduct.

Protocol 3: Synthesis of 1-(Butylamino)octan-2-one

  • Materials:

    • This compound (1.0 eq)

    • n-Butylamine (2.5 eq)

    • Acetonitrile or Ethanol

  • Procedure:

    • Dissolve this compound in acetonitrile.

    • Add n-butylamine to the solution at room temperature.

    • Stir the mixture for 6-12 hours. The formation of butylammonium bromide may be observed as a precipitate.

    • Monitor the reaction by TLC.

    • Upon completion, filter off any precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a dilute aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the α-amino ketone. Further purification can be achieved via column chromatography if necessary.

NucleophileMolar Eq.SolventTemp.Product
n-Butylamine2.5AcetonitrileRT1-(Butylamino)octan-2-one
Morpholine2.2EthanolRT1-Morpholinooctan-2-one
Aniline2.2DMF60 °C1-(Phenylamino)octan-2-one

III. Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form α-thio ketones. In biological contexts, the reaction of α-haloketones with thiol-containing molecules like glutathione can lead to the formation of reactive episulfonium ions, which can act as DNA alkylating agents.[17]

Protocol 4: Synthesis of 1-(Phenylthio)octan-2-one

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (1.5 eq)

    • Acetone

  • Procedure:

    • To a stirred suspension of potassium carbonate in acetone, add thiophenol and stir for 15 minutes at room temperature.

    • Add a solution of this compound in acetone dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

IV. Kornblum Oxidation

The Kornblum oxidation provides a method to convert the bromomethyl group of this compound into a formyl group, yielding octane-1,2-dione. The reaction uses DMSO as the oxidant, typically in the presence of a mild base like sodium bicarbonate.[18]

G sub This compound dmso_adduct Alkoxysulfonium salt sub->dmso_adduct Attack by DMSO (SN2) ylide Ylide Intermediate dmso_adduct->ylide Base (e.g., NaHCO₃) removes proton product Octane-1,2-dione ylide->product Rearrangement & Elimination of DMS

Caption: Kornblum oxidation of this compound.

Protocol 5: Synthesis of Octane-1,2-dione

  • Materials:

    • This compound (1.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Sodium bicarbonate (2.0 eq)

  • Procedure:

    • Combine this compound and sodium bicarbonate in DMSO.

    • Heat the mixture to 100-120 °C and stir for 1-2 hours.

    • Monitor the reaction by GC-MS or TLC.

    • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting octane-1,2-dione can be purified by distillation or chromatography.

Conclusion and Applications

This compound is a highly adaptable synthetic precursor. The protocols detailed herein demonstrate its conversion into α-acyloxy, α-amino, and α-thio ketones, as well as rearranged esters and 1,2-diones. These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of more complex molecular architectures. For instance, α-amino ketones are direct precursors to pyrazines, pyrroles, and other nitrogen-containing heterocycles.[13] Similarly, the versatile functional handles of the other products allow for their incorporation into larger molecules, a strategy frequently employed in the development of new therapeutic agents and functional materials.[14][19] A thorough understanding of the competing reaction pathways—SN2, Favorskii rearrangement, and oxidation—is crucial for any scientist aiming to exploit the full synthetic potential of this valuable reagent.

References

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

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  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Couto, I., et al. (2021). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Molecules, 26(15), 4629. [Link]

  • Beke, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4945. [Link]

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  • Poirier, M., et al. (2017). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]

  • Prasad, D. J., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(34), 6113-6136. [Link]

  • Greenberg, M. M., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. ACS Chemical Biology, 6(5), 474-481. [Link]

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  • ResearchGate. (2009). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. [Link]

  • Carlson, R., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]

  • Professor Dave Explains. (2022). Favorskii Rearrangement. [Link]

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]

  • Shiva K Rastogi Lectures. (2021). SN2 Reaction Synthesis of 1-Bromobutane Part-1. [Link]

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  • Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method.
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  • Kende, A. S. (1975). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 11, 261-308. [Link]

  • Guchhait, S. K., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. [Link]

  • Google Patents. (1986). US4579977A - Process for the oxidation of organic halides to organic aldehydes.
  • Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry, 10(12), 1215-1221. [Link]

  • de la Cruz, J., et al. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in Chemistry, 7, 532. [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398-4454. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications, 17(8), 1836-1865. [Link]

  • ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?[Link]

  • ResearchGate. (2007). Microwave-assisted Kornblum oxidation of organic halides. [Link]

  • Sancineto, L., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 63(21), 12395-12417. [Link]

  • Chemistry LibreTexts. (2024). 11.2: The Sₙ2 Reaction. [Link]

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  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Sci-Hub. (1995). Electrochemical Oxidation of α-Bromoketones into Esters. [Link]

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Application Notes and Protocols for 1-Bromooctan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Halo Ketones in Drug Discovery

In the landscape of medicinal chemistry, the α-halo ketone motif stands as a cornerstone for the synthesis of a diverse array of therapeutic agents. These bifunctional molecules, possessing both an electrophilic carbon and a carbonyl group, offer a versatile platform for the construction of complex molecular architectures. 1-Bromooctan-2-one, with its linear eight-carbon chain, represents a valuable building block for introducing lipophilic character into a molecule, a property often sought to enhance membrane permeability and target engagement. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The long alkyl chain of this compound makes it a particularly interesting synthon for the development of bioactive lipids and enzyme inhibitors targeting hydrophobic binding pockets.

Synthesis of this compound: A General Protocol

The α-bromination of ketones is a fundamental transformation in organic synthesis.[1] A common and effective method involves the reaction of the parent ketone, 2-octanone, with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions. The acid catalyst facilitates the formation of the enol tautomer, which is the reactive species towards the electrophilic bromine source.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Octanone

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-octanone (1 equivalent) in dichloromethane, add a catalytic amount of acetic acid.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Expected Yield: 70-85%

Note: This is a general protocol and may require optimization for scale and specific laboratory conditions.

Applications of this compound in Medicinal Chemistry

The reactivity of this compound allows for its application in a variety of synthetic transformations to generate molecules with potential therapeutic value.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[2][3] This reaction involves the condensation of an α-halo ketone with a thioamide.

Reaction Principle: The reaction proceeds through the initial formation of a C-S bond between the thioamide sulfur and the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole.[4]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow reagents This compound + Thioamide reaction Hantzsch Thiazole Synthesis reagents->reaction product Substituted Thiazole reaction->product application Potential Therapeutic Agents (e.g., Anti-inflammatory, Antimicrobial) product->application

Caption: General mechanism for SN2 alkylation.

Protocol 3: O-Alkylation of a Phenolic Compound

Materials:

  • This compound

  • A substituted phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of the substituted phenol (1 equivalent) in acetone or DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired O-alkylated product.

Expected Yield: 75-90%

Synthesis of α-Amino Ketones as Pharmacophores

α-Amino ketones are important structural motifs present in many biologically active compounds, including antidepressants and appetite suppressants. [5]this compound can serve as a precursor for the synthesis of long-chain α-amino ketones.

Protocol 4: Synthesis of an α-Azido Ketone Intermediate

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting α-azido-octan-2-one can be used in the next step without further purification.

Subsequent Reduction to the α-Amino Ketone:

The α-azido ketone can be reduced to the corresponding α-amino ketone using various methods, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).

Potential Biological Activities of this compound Derivatives

The long lipophilic chain introduced by this compound can direct the resulting molecules to specific biological targets.

Table 1: Potential Therapeutic Targets and Activities

Derivative ClassPotential Biological ActivityRationale
Substituted ThiazolesAnti-inflammatory, Antimicrobial, AnticancerThe thiazole ring is a known pharmacophore, and the hexyl side chain can enhance binding to hydrophobic pockets in enzymes or receptors.
O/S/N-Alkylated CompoundsEnzyme Inhibitors (e.g., Lipases, Proteases)The long alkyl chain can mimic the substrate of lipolytic enzymes, leading to competitive inhibition. [6]
α-Amino KetonesCNS agents, Anticancer agentsThe α-amino ketone moiety is a key feature in several CNS-active drugs. The long chain could modulate blood-brain barrier permeability.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations, coupled with the introduction of a lipophilic octan-2-one moiety, makes it a powerful tool for the synthesis of novel drug candidates. The protocols provided in this application note serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the development of new therapeutics. The inherent reactivity of the α-bromo ketone functionality allows for the construction of diverse molecular scaffolds, and the long alkyl chain provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

References

  • Gomha, S. M., et al. (2017).
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • De Kimpe, N., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9476-9494.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Prestwich, G. D., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1599-1607.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Omega. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes (A) Representative.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lipids: chemical tools for their synthesis, modification, and analysis. Retrieved from [Link]

  • Chem Help ASAP. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • MDPI. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]

  • PubMed. (2001, May). Synthetic routes and lipase-inhibiting activity of long-chain alpha-keto amides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

  • Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromooctan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Bromooctan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As α-bromo ketones are highly valuable intermediates in organic synthesis, their efficient and selective preparation is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions are based on fundamental chemical principles and established laboratory practices.

Question 1: My reaction yield is critically low. What are the potential causes and how can I resolve this?

Answer: Low yield is a common issue that can stem from several factors, from reaction setup to workup. Let's break down the primary culprits.

  • Cause A: Inefficient Enol/Enolate Formation. The α-bromination of a ketone proceeds through an enol (acidic conditions) or enolate (basic conditions) intermediate.[1] The rate of this formation is often the rate-limiting step of the entire reaction.[2] If the enol does not form efficiently, the reaction will be sluggish and incomplete.

    • Solution (Acidic Conditions): Ensure a suitable acid catalyst (e.g., HBr, Acetic Acid) is used.[1][3] The concentration of the acid is crucial; monitor the pH if necessary. For some substrates, simply using an acidic solvent like glacial acetic acid is sufficient.[4]

  • Cause B: Sub-optimal Reaction Temperature. The rate of enolization and the subsequent reaction with the bromine source are temperature-dependent.

    • Solution: While room temperature can be sufficient, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions. However, excessive heat can lead to decomposition or the formation of complex byproducts. A temperature screening is recommended for your specific setup.

  • Cause C: Ineffective Quenching and Workup. Unreacted bromine can interfere with the isolation and purification process, potentially leading to product loss.

    • Solution: After the reaction is complete (monitored by TLC or GC), quench any remaining bromine with a reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange/brown color of Br₂ disappears.[5] Subsequently, perform a standard aqueous workup to remove water-soluble catalysts and byproducts.

  • Cause D: Reagent Quality. The purity of the starting material (Octan-2-one) and the activity of the brominating agent are critical.

    • Solution: Ensure Octan-2-one is pure and free of contaminants. If using N-Bromosuccinimide (NBS), it is best to recrystallize it before use, as it can decompose over time.[6]

Question 2: I'm observing significant amounts of a di-brominated byproduct (1,1-dibromooctan-2-one). How can I improve mono-selectivity?

Answer: The formation of di-bromo and poly-bromo species is a classic challenge in ketone halogenation. Controlling stoichiometry and reaction conditions is key to achieving high mono-selectivity.

  • The Underlying Principle: Under acidic conditions, the introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen towards further protonation, which in turn slows down the formation of the enol intermediate. This makes the second bromination slower than the first, naturally favoring mono-bromination.[7] Conversely, under basic conditions, the inductive effect of the first bromine makes the remaining α-proton more acidic, accelerating the formation of the enolate and leading to rapid subsequent halogenations.[7]

  • Practical Solutions:

    • Strict Stoichiometric Control: Use a slight deficit or a maximum of 1.0 equivalent of the brominating agent (e.g., Br₂, NBS). This is the most critical factor.

    • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction occurring on a newly formed product molecule.

    • Maintain Acidic Conditions: Avoid basic conditions at all costs if mono-bromination is the goal. For the synthesis of this compound, methods employing Br₂ in acetic acid, HBr/H₂O₂, or CuBr₂ are generally preferred for this reason.[3][5][8]

    • Monitor the Reaction: Use TLC or GC to track the disappearance of the starting material and the appearance of the mono-bromo product. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.

Question 3: My product appears to be degrading during workup or purification. How can I minimize this?

Answer: this compound, like many α-bromo ketones, is a lachrymator and can be unstable, particularly to heat and light.[9]

  • Minimize Thermal Stress: During solvent removal (rotary evaporation), use a low bath temperature (<40°C) and adequate vacuum. When performing distillation, use high vacuum to keep the boiling point as low as possible.

  • Avoid Basic Conditions During Workup: Exposure to strong bases can cause elimination or substitution reactions.[4] Use a weak base like sodium bicarbonate for neutralization if necessary, and do so at low temperatures.[10]

  • Prompt Purification: Do not let the crude product sit for extended periods. Proceed to column chromatography or vacuum distillation as soon as possible after the workup.

  • Storage: Store the purified product in a dark, cold (refrigerator or freezer), and inert (e.g., under nitrogen or argon) environment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall method for synthesizing this compound?

There is no single "best" method, as the optimal choice depends on factors like scale, available reagents, and environmental considerations. Here's a comparison:

  • Br₂ in Acetic Acid/Methanol: A classic, reliable, and well-understood method. It's cost-effective but involves handling highly corrosive and toxic elemental bromine.[3]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[11] It often provides excellent selectivity. The reaction may require a radical initiator (like AIBN) or photochemical activation, though acid catalysis is also common.[12]

  • Copper(II) Bromide (CuBr₂): Acts as both a catalyst and the bromine source. It is particularly effective and can be used under heterogeneous conditions, simplifying workup.[8][13]

  • H₂O₂/HBr System: A "green" chemistry approach where bromine is generated in situ.[14][15] This avoids the handling of elemental bromine and uses water as a solvent, reducing organic waste.[5][15]

For general laboratory scale with good control, the CuBr₂ method offers a great balance of efficiency, selectivity, and ease of use.

Q2: What is the mechanism of acid-catalyzed α-bromination?

The reaction proceeds in three main stages:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Enol Formation (Rate-Limiting Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (the C1 methyl group in this case), leading to the formation of the C=C double bond of the enol.[1]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂). This forms the new C-Br bond and regenerates the protonated carbonyl.

  • Deprotonation: The protonated carbonyl is deprotonated, yielding the final α-bromo ketone product and regenerating the acid catalyst.[3]

Q3: What are the critical safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving elemental bromine, HBr, and the lachrymatory product, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Bromine (Br₂): Extremely corrosive and toxic. Handle with extreme care. Have a quenching agent (sodium thiosulfate) ready for spills.

    • This compound: This product is a lachrymator (causes tearing) and is toxic and irritating.[9] Avoid inhalation and skin contact.

Section 3: Optimized Experimental Protocols

Protocol 1: Bromination using Copper(II) Bromide

This method is highly effective for the selective mono-bromination of ketones.[8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octan-2-one (1 equiv.).

  • Reagents: Add Copper(II) bromide (CuBr₂, 2.2 equiv.) and a suitable solvent such as a 1:1 mixture of chloroform and ethyl acetate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change (the blue/green of Cu(II) changes to the white/pale color of Cu(I) bromide) and by TLC.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid copper(I) bromide and wash the solid with a small amount of ethyl acetate.

  • Purification: Combine the filtrate and washings. Wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.

Protocol 2: "Green" Bromination with H₂O₂-HBr in Water

This protocol generates bromine in situ, avoiding the direct handling of liquid bromine.[5][16]

  • Setup: Suspend octan-2-one (1 equiv.) in water in a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., with aluminum foil).

  • Reagent Addition: Add 48% aqueous HBr (1.2 equiv.). Stir for 5 minutes at room temperature. Then, add 30% aqueous H₂O₂ (1.2 equiv.) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC. The reaction may take several hours (8-24 hours).[5]

  • Workup: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Add solid sodium bisulfite (NaHSO₃) to quench any unreacted oxidants.

  • Purification: Separate the organic layer. Wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Section 4: Data Summary Tables

Table 1: Comparison of Common Brominating Agents for this compound Synthesis

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Br₂ / Acetic Acid Room temp to 60°CCost-effective, well-established.[3]Highly toxic/corrosive reagent, HBr byproduct.
NBS AIBN or light, CCl₄/CH₂Cl₂Solid, easier to handle, high selectivity.[11][12]More expensive, requires initiator, byproduct removal.
CuBr₂ Reflux in CHCl₃/EtOAcHigh selectivity, mild, heterogeneous.[8][13]Stoichiometric copper salts, solvent choice.
HBr / H₂O₂ Room temp, water"Green" method, in situ Br₂ generation.[5][15]Can be slower, requires careful control of addition.

Table 2: Recommended Parameters for Optimizing Mono-selectivity

ParameterRecommendationRationale
Stoichiometry Brominating Agent ≤ 1.0 equiv.Prevents over-bromination of the product.
Temperature Room Temperature to 60°CBalances reaction rate with minimizing side reactions.
Addition Rate Slow, dropwise additionMaintains low [Br₂], favoring reaction with starting material.
Catalyst Acidic (HBr, AcOH)Suppresses the rate of the second bromination.[7]
Monitoring TLC / GCAllows for quenching the reaction upon full consumption of starting material.
Section 5: Visualizations

Acid-Catalyzed Bromination Mechanism Ketone Octan-2-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Product This compound Enol->Product + Br₂ - Br- H_plus_out H+ Product->H_plus_out Br2 Br-Br H_plus H+ Br_minus Br-

Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_workup 3. Check Workup start->check_workup reagent_purity Verify purity of Octan-2-one (GC/NMR) check_reagents->reagent_purity bromine_source Recrystallize NBS or use fresh Br₂/CuBr₂ check_reagents->bromine_source temp Optimize Temperature (e.g., 40-60 °C) check_conditions->temp time Increase Reaction Time (Monitor by TLC/GC) check_conditions->time catalyst Verify Acid Catalyst (e.g., HBr, AcOH) check_conditions->catalyst stoichiometry Ensure Correct Stoichiometry check_conditions->stoichiometry quench Effective Quenching? (add NaHSO₃) check_workup->quench extraction Optimize Extraction (pH, solvent) check_workup->extraction purification Minimize Thermal Stress (High-vac distillation) check_workup->purification

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

Section 6: References
  • PubChem. 1-Bromo-2-butanone | C4H7BrO. [Link]

  • Google Patents. CN103449992A - Bromo-butanone synthesis method.

  • Chemistry LibreTexts. Synthesis of 1-bromobutane. [Link]

  • Mascal, M., & Rahn, J. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2474-2481. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Organic Syntheses. bromoacetone. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Ismaïli, L., et al. (2013). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 17(1), 130-134. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Podgoršek, M., et al. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9(11), 1212-1218. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ChemTube3D. Acid-Catalysed Bromination of Ketones. [Link]

  • Koyano, K., & Suzuki, T. (1968). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan, 41(4), 957-961. [Link]

  • Pearson. Show how you would synthesize octan-2-one from each compound. You may use any necessary reagents. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Royal Society of Chemistry. “Green” bromination of ketones with H2O2-HBr “on water”. [Link]

  • Das, B., et al. (2006). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Synlett, 2006(16), 2515-2516. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]

  • Bahrami, K., et al. (2010). HBr–H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. Industrial & Engineering Chemistry Research, 49(21), 10519-10524. [Link]

  • Scribd. A-Bromination Using HBR H2O2 APK. [Link]

  • Dubois, J. E., & Toullec, J. (1971). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 93(9), 2314-2319. [Link]

  • Wikipedia. Copper(II) bromide. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • YouTube. Synthesis of 1-Bromobutane: Purification. [Link]

  • Terent'ev, A. O., et al. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 8(50), 28632-28636. [Link]

  • Sciencemadness.org. Bromoacetone from Copper (II) Bromide. [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Cupric Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]

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Technical Support Center: Alpha-Bromination of Long-Chain Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the alpha-bromination of long-chain ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your synthetic endeavors.

Understanding the Core Reaction: A Balancing Act

The alpha-bromination of a ketone is a cornerstone reaction in organic synthesis, providing a versatile intermediate for further functionalization.[1] The reaction typically proceeds under acidic conditions, where the ketone undergoes tautomerization to its enol form. This enol, a nucleophile, then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the desired α-bromo ketone.[2]

The rate-determining step in this process is the formation of the enol intermediate.[3] Consequently, the overall reaction rate is dependent on the concentrations of the ketone and the acid catalyst, but interestingly, it is independent of the halogen concentration.[3]

For long-chain ketones, the non-polar alkyl chain can introduce challenges related to solubility and may subtly influence the electronic and steric environment of the reactive alpha-positions. While the fundamental mechanism remains the same, these factors can impact the prevalence of side reactions.

Troubleshooting Guide & FAQs

This section addresses the most common side reactions encountered during the alpha-bromination of long-chain ketones. Each issue is presented in a question-and-answer format, providing both a mechanistic explanation and actionable solutions.

Issue 1: Polybromination - The Over-Reaction Problem

Q1: My reaction is producing significant amounts of di- and tri-brominated ketones. How can I achieve selective mono-bromination?

A1: Polybromination is a frequent challenge, particularly when using elemental bromine. The initial introduction of a bromine atom at the alpha-position is an electron-withdrawing group, which can make the remaining alpha-hydrogens more acidic and susceptible to further reaction, especially under basic conditions.[4] Under acidic conditions, while the first bromination deactivates the carbonyl towards further protonation, making the second bromination slower, it can still occur with excess bromine or extended reaction times.[4]

Causality and Mechanism: Under acidic conditions, the mono-bromo ketone can still enolize, albeit at a slower rate, and react with another equivalent of bromine. For long-chain ketones, solubility issues can sometimes lead to localized high concentrations of reagents, promoting polybromination.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is common, but a larger excess should be avoided.[1]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a superior choice to elemental bromine for achieving mono-bromination as it can provide a low, steady concentration of bromine.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant polybromination occurs.

  • Solvent Selection: For long-chain ketones, ensure adequate solubility of both the substrate and reagents. Solvents like dichloromethane (DCM) or diethyl ether are often used. A patent suggests that using ethanol or methanol with NBS and a thiourea initiator can lead to selective mono-bromination.

ParameterRecommendation for Mono-brominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of bromine, minimizing local excesses that can lead to polybromination.
Stoichiometry 1.0-1.1 equivalents of brominating agentPrevents over-reaction with the mono-brominated product.
Reaction Time Monitor closely and quench upon full consumption of starting materialAvoids the slower, but still possible, second bromination.
Temperature Lower temperatures (e.g., 0 °C to room temperature)Can help to control the reaction rate and improve selectivity.
Issue 2: Regioselectivity in Unsymmetrical Ketones

Q2: I am brominating an unsymmetrical long-chain ketone and obtaining a mixture of isomers. How can I control which alpha-position is brominated?

A2: The regioselectivity of alpha-bromination is dictated by the reaction conditions, which determine whether the reaction is under thermodynamic or kinetic control.

Causality and Mechanism:

  • Thermodynamic Control (Acidic Conditions): In the presence of an acid catalyst, the reaction proceeds through the more stable enol intermediate. For unsymmetrical ketones, the more substituted enol is generally more stable. Therefore, bromination occurs preferentially at the more substituted alpha-carbon.[3]

  • Kinetic Control (Basic Conditions): Under basic conditions, the reaction proceeds via an enolate intermediate. The rate-determining step is the deprotonation of an alpha-hydrogen. The proton on the less sterically hindered alpha-carbon is typically more accessible and kinetically more acidic, leading to the formation of the less substituted enolate and subsequent bromination at the less substituted position.[4]

Troubleshooting Strategies:

  • For Bromination at the More Substituted Position:

    • Reaction Conditions: Employ acidic conditions (e.g., acetic acid, HBr).[2]

    • Mechanism: This favors the formation of the more stable, more substituted enol.

  • For Bromination at the Less Substituted Position:

    • Reaction Conditions: While generally avoided due to other side reactions, kinetically controlled conditions using a strong, non-nucleophilic base (like LDA) at low temperatures to pre-form the enolate, followed by quenching with a bromine source, can favor the less substituted product. However, for simple bromination, this is often not the preferred method.

    • Alternative Strategy: A study has shown that for some unsymmetrical ketones, longer reaction times under thermodynamic control can lead to the formation of the terminally brominated product through a reversible reaction pathway.

Regioselectivity Control Summary

Caption: Control of Regioselectivity in Alpha-Bromination.

Issue 3: Formation of α,β-Unsaturated Ketones

Q3: My desired α-bromo ketone is undergoing elimination to form an α,β-unsaturated ketone. What is causing this and how can I prevent it?

A3: The elimination of hydrogen bromide (HBr) from the α-bromo ketone product is a common side reaction, especially in the presence of a base.[3] The resulting α,β-unsaturated ketone is a conjugated system and can be thermodynamically favorable.

Causality and Mechanism: This reaction is an E2 elimination, where a base abstracts a proton from the beta-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. Sterically hindered bases, such as pyridine, are particularly effective at promoting this reaction.[3] The HBr generated during the primary bromination reaction can also catalyze this elimination, especially at elevated temperatures.

Troubleshooting Strategies:

  • Avoid Basic Conditions: If the desired product is the α-bromo ketone, it is crucial to work under neutral or acidic conditions and to quench the reaction appropriately to remove any acidic byproducts before workup or purification if a base is to be used in a subsequent step.

  • Temperature Control: Perform the bromination at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote elimination.

  • Choice of Base for Quenching/Workup: If a base is needed during workup, use a mild, non-hindered base like sodium bicarbonate, and perform the washings at low temperatures. Avoid stronger or sterically hindered bases like pyridine or tertiary amines.

  • Solvent Effects: The choice of solvent can influence the rate of elimination. Protic solvents can solvate the leaving group, potentially favoring substitution over elimination. Aprotic solvents may favor elimination to a greater extent.

Experimental Protocol to Minimize Elimination:

  • Reaction Setup: Dissolve the long-chain ketone in a suitable aprotic solvent (e.g., DCM) and cool to 0 °C.

  • Reagent Addition: Add the brominating agent (e.g., NBS) and a catalytic amount of acid (e.g., p-toluenesulfonic acid) portion-wise, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

Issue 4: Favorskii Rearrangement

Q4: I am observing the formation of a carboxylic acid derivative (ester or amide) instead of my expected α-bromo ketone. What is happening?

A4: The formation of a carboxylic acid derivative from an α-halo ketone in the presence of a base is characteristic of the Favorskii rearrangement. This is a significant side reaction if basic conditions are employed, either intentionally or unintentionally.

Causality and Mechanism: The Favorskii rearrangement is initiated by the abstraction of an α'-proton (a proton on the opposite side of the carbonyl to the halogen) by a base to form an enolate. This is followed by an intramolecular SN2 attack by the enolate on the carbon bearing the halogen, forming a cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide from the base), leading to the opening of the ring and the formation of a rearranged carboxylic acid derivative. For long-chain ketones, this can lead to a product with a branched alkyl chain.

Troubleshooting Strategies:

  • Strictly Avoid Basic Conditions: The most effective way to prevent the Favorskii rearrangement is to maintain acidic or neutral conditions throughout the reaction and workup.

  • Choice of Reagents: Ensure that the starting materials and solvents are free from basic impurities.

  • Quenching Protocol: When quenching the reaction, use a weak acid or a buffer solution if there is a risk of the reaction mixture becoming basic.

Favorskii Rearrangement Pathway

Favorskii A α-Bromo Ketone B Enolate Formation A->B Base (e.g., RO⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (e.g., by RO⁻) C->D E Rearranged Carboxylic Acid Derivative D->E Ring Opening

Caption: The Favorskii Rearrangement Cascade.

References

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Ketone halogenation. Wikipedia. [Link]

  • Bromination and Selectivity - Insights in Basic Organic Chemistry 2. YouTube. [Link]

  • Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. PubMed. [Link]

  • Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. [Link]

  • elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Reddit. [Link]

  • Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. YouTube. [Link]

  • Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Request PDF. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

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Technical Support Center: Synthesis of 4,5-Disubstituted-2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted-2-aminoimidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. 2-Aminoimidazoles are prevalent in marine natural products and serve as a vital pharmacophore in numerous therapeutic areas, exhibiting a wide range of biological activities.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis and purification. The guidance is structured to enhance your experimental success by explaining the chemical principles behind each recommendation.

Section 1: Troubleshooting the α-Haloketone & Guanidine Cyclization Route

The condensation of an α-haloketone with a guanidine derivative is one of the most classical and direct methods for constructing the 2-aminoimidazole core.[3] Despite its prevalence, this reaction is often plagued by issues related to yield, purity, and reaction kinetics.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer: Low yields in this cyclization can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:

  • Cause A: Incomplete Reaction. The reaction can be sluggish in conventional organic solvents. Traditional methods often require long reaction times (10-12 hours) and inert atmospheres.[4]

    • Solution 1: Optimize Solvent and Temperature. Consider switching to a "greener" and more efficient solvent system like a Deep Eutectic Solvent (DES). A combination of choline chloride (ChCl) and either glycerol or urea can significantly reduce reaction times to 4-6 hours and improve yields, often without needing an inert atmosphere.[4][5] Heating the reaction to around 80 °C is typically effective in these media.[5]

    • Solution 2: Ensure Guanidine is in Free Base Form. If you are using a guanidine salt (e.g., guanidine hydrochloride or carbonate), it must be neutralized in situ or prior to the reaction. The free guanidine is the active nucleophile. Adding a base like triethylamine (Et3N) or potassium hydroxide (KOH) is crucial.[5]

  • Cause B: Guanidine Salt Selection. The choice of guanidine salt and the method of its neutralization can impact the reaction.

    • Solution: In Situ Liberation. For guanidinium carbonate, adding a base like KOH and heating briefly (e.g., 80 °C for 30 minutes) before adding the α-haloketone can effectively liberate the free base.[5]

  • Cause C: Side Reactions. The primary competing reaction is the formation of 2-aminooxazoles, particularly if your reaction components can act as a source of urea.[5]

    • Solution: Choice of Halogen. α-chloroketones are often preferred over α-bromoketones. While α-bromoketones are more reactive, they can also be more prone to side reactions. If using a DES containing urea, be aware that α-bromoketones have been reported to react with the urea component itself.[5]

Question 2: I'm observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I purify my compound?

Answer: The polar and basic nature of the 2-aminoimidazole core makes purification, especially via silica gel chromatography, a significant challenge.

  • Identifying Side Products:

    • Unreacted α-Haloketone: A common impurity if the reaction has not gone to completion.

    • 2-Aminooxazole: As mentioned above, this is a potential isomeric byproduct. Careful characterization using 2D NMR techniques may be necessary to distinguish it from the desired product.

    • Over-alkylation Products: Although less common, reaction at the other nitrogens of the guanidine or the product imidazole is possible under certain conditions.

  • Purification Strategies:

    • Direct Precipitation/Crystallization: In some cases, particularly with triaryl-substituted products in a ChCl-urea DES, the desired 2-aminoimidazole may precipitate directly from the reaction mixture in high purity.[5] This is the most efficient purification method when applicable.

    • Column Chromatography - Troubleshooting Streaking: The basicity of the amino group leads to strong interaction with the acidic silanol groups on standard silica gel, causing significant peak tailing or streaking.

      • Mobile Phase Modification: To mitigate this, add a basic modifier to your eluent. A common and effective approach is to use a gradient of methanol in dichloromethane (DCM) with 0.5-2% ammonium hydroxide (NH4OH).

      • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase (C18) column with an appropriate aqueous/organic mobile phase, often containing an acid modifier like formic acid or TFA for better peak shape.[6]

Troubleshooting Guide: Column Chromatography
Problem Solution
Product streaks or does not elute from silica gel column.1. Add a basic modifier to the eluent (e.g., 1-2% NH4OH in MeOH/DCM). 2. Switch to a neutral or basic alumina column. 3. Use reversed-phase (C18) chromatography with a buffered mobile phase.
Co-elution of impurities.1. Optimize the solvent gradient; a shallow gradient can improve resolution. 2. Try a different solvent system (e.g., Ethyl Acetate/Hexane with triethylamine).
Product appears insoluble in loading solvent.Use a minimal amount of a stronger, polar solvent like DMF or DMSO for loading, then adsorb onto silica gel before packing the column.

Section 2: Synthesis via α-Aminoketones and Cyanamide

This alternative route involves the condensation of an α-aminoketone with cyanamide. A key challenge in this method is the stability of the α-aminoketone starting material.[7]

Frequently Asked Questions (FAQs)

Question 1: My α-aminoketone starting material seems to decompose before I can use it. How can I handle it?

Answer: Primary and secondary α-aminoketones are notoriously unstable and prone to self-condensation.[8]

  • Causality: The presence of both a nucleophilic amine and an electrophilic carbonyl in the same molecule facilitates intermolecular reactions, leading to oligomerization and decomposition.

  • Solution: Use Hydrochloride Salts. The most effective strategy is to prepare, isolate, and store the α-aminoketone as its hydrochloride salt (e.g., [CH3C(O)CH2NH3]+Cl-).[8] The protonation of the amine group renders it non-nucleophilic, dramatically increasing the compound's stability. The free base can then be generated in situ during the reaction with cyanamide by adding a stoichiometric amount of a suitable base.

Question 2: What are the optimal conditions for the condensation with cyanamide, and what should I look out for?

Answer: The condensation is typically a cyclization-dehydration reaction that requires careful control of pH and temperature.

  • Reaction pH: The reaction generally requires neutral to slightly basic conditions to ensure the α-aminoketone is in its free-base form to react with cyanamide, but strong basic conditions should be avoided as they can promote side reactions of the cyanamide or the α-aminoketone.

  • Temperature: Moderate heating is usually sufficient. Monitoring the reaction by TLC or LCMS is crucial to determine the optimal reaction time and prevent decomposition of the product.

  • Potential Byproducts:

    • Dimerization/Oligomerization of α-aminoketone: If the free base is generated too early or at too high a concentration before cyanamide can react, self-condensation can still occur.

    • Cyanamide-related impurities: Cyanamide can dimerize to form dicyandiamide, especially under non-optimal pH or temperature conditions.

Section 3: General Workflow and Methodologies

Workflow for α-Haloketone & Guanidine Route

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Guanidine Salt + Base (e.g., KOH in DES) b Heat (e.g., 80°C, 30 min) to form Free Base a->b In situ neutralization c Add α-Chloroketone b->c d Heat (e.g., 80°C, 4-6 h) c->d Monitor by TLC/LCMS e Cool Reaction Mixture d->e f Option A: Direct Filtration/Crystallization (if product precipitates) e->f g Option B: Aqueous Workup & Extraction e->g h Column Chromatography (Basic mobile phase) g->h

Caption: General workflow for 2-aminoimidazole synthesis.

Experimental Protocol: Synthesis in a Deep Eutectic Solvent

This protocol is adapted from a greener synthesis approach and is effective for many substrates.[5]

  • DES Preparation: Prepare the ChCl-Glycerol (1:2 molar ratio) or ChCl-Urea (1:2 molar ratio) deep eutectic solvent by heating and stirring the components until a clear, homogeneous liquid is formed.

  • Guanidine Liberation: To 2 g of the DES, add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol). Stir the mixture at 80 °C for 30 minutes.

  • Reaction Initiation: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).

  • Reaction: Continue stirring at 80 °C for 4-6 hours. Monitor the disappearance of the α-chloroketone by TLC or GC-MS.

  • Workup:

    • For ChCl-Glycerol: Cool the mixture to room temperature, add 5 mL of water, and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify the crude product by flash chromatography.

    • For ChCl-Urea (for precipitating products): Cool the mixture, and if the product has precipitated, collect it by simple filtration and wash with a small amount of cold diethyl ether. The product can be further purified by crystallization.

Troubleshooting Logic Diagram

G start Low Yield or Complex Mixture q1 Is Guanidine fully in Free Base form? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is reaction time and temperature optimal? a1_yes->q2 sol1 Ensure >1 eq. of base. Consider pre-stirring guanidine salt with base. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is purification method appropriate for a basic compound? a2_yes->q3 sol2 Increase temp (e.g., 80°C). Increase time (monitor by TLC). Consider using a DES. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield & Purity a3_yes->end sol3 Use basic modifier in eluent (NH4OH). Try alumina or reversed-phase. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low yield issues.

References

  • Salomone, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • Olofson, A., et al. (1997). Synthesis of 4,5-disubstituted imidazoles. ResearchGate. Available at: [Link]

  • Babaev, E. V. (2017). 2-Aminoimidazoles. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3090–3093. Available at: [Link]

  • Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. National Center for Biotechnology Information. Available at: [Link]

  • Melander, C., et al. (2011). Evaluation of 4,5-disubstituted-2-aminoimidazole-triazole conjugates for antibiofilm/antibiotic resensitization activity against MRSA and Acinetobacter baumannii. PubMed. Available at: [Link]

  • Rozas, I., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. PubMed. Available at: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Available at: [Link]

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troubleshooting low conversion in biocatalytic reactions of 1-Bromooctan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting biocatalytic reactions involving 1-bromooctan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimentation, thereby enhancing reaction efficiency and yield. Our approach is rooted in a deep understanding of enzyme kinetics, reaction mechanisms, and practical laboratory experience.

Introduction to the Biocatalysis of this compound

This compound is a bifunctional molecule containing both a ketone and a haloalkane moiety. This structure allows for two primary avenues of biocatalytic transformation:

  • Dehalogenation: Catalyzed by haloalkane dehalogenases (HLDs), this reaction involves the hydrolytic cleavage of the carbon-bromine bond to yield 1-hydroxyoctan-2-one.[1][2] This is a hydrolytic process and typically does not require a cofactor.[1]

  • Carbonyl Reduction: Catalyzed by carbonyl reductases (CBRs) or other alcohol dehydrogenases, this reaction reduces the ketone to a secondary alcohol, forming 1-bromooctan-2-ol. This transformation is generally dependent on a nicotinamide cofactor (NADH or NADPH).[3]

Low conversion in these reactions can stem from a multitude of factors. This guide will systematically address these potential issues in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Troubleshooting Guide: Low Conversion of this compound

This section is designed to help you diagnose and resolve specific issues leading to low product yield.

Question 1: My reaction shows very low or no conversion. Where do I start?

When facing a near-complete lack of product formation, a systematic approach to identify the root cause is essential. The issue likely lies with a critical reaction component or a fundamental incompatibility in the reaction setup.

Initial Diagnostic Workflow

Start Low/No Conversion Detected Enzyme_Check Is the enzyme active? Start->Enzyme_Check Substrate_Check Is the substrate viable? Enzyme_Check->Substrate_Check Yes Action_Enzyme Source new enzyme or perform activity assay. Enzyme_Check->Action_Enzyme No Cofactor_Check Is the cofactor system functional? (If applicable) Substrate_Check->Cofactor_Check Yes Action_Substrate Verify substrate purity/identity (e.g., via NMR, MS). Substrate_Check->Action_Substrate No Conditions_Check Are reaction conditions optimal? Cofactor_Check->Conditions_Check Yes Action_Cofactor Check cofactor integrity and regeneration system. Cofactor_Check->Action_Cofactor No Action_Conditions Systematically optimize pH, temperature, and co-solvent. Conditions_Check->Action_Conditions No Success Reaction Optimized Conditions_Check->Success Yes Enzyme_Yes Yes Substrate_Yes Yes Cofactor_Yes Yes Enzyme_No No Substrate_No No Cofactor_No No Conditions_No No

Caption: Initial diagnostic workflow for low conversion.

Detailed Steps:

  • Verify Enzyme Activity: The primary suspect is always the biocatalyst itself.

    • Causality: Enzymes can lose activity due to improper storage, handling, or age. A quick activity test with a known, reliable substrate can confirm if the enzyme is the issue.

    • Protocol: Perform a standard activity assay. For a haloalkane dehalogenase, you can monitor the release of bromide ions. For a carbonyl reductase, you can monitor the decrease in NADPH absorbance at 340 nm.

  • Confirm Substrate Integrity:

    • Causality: The substrate, this compound, may have degraded or be of insufficient purity. α-Halo ketones can be unstable.[4][5]

    • Action: Verify the identity and purity of your substrate using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

  • Assess Cofactor System (for Carbonyl Reductase Reactions):

    • Causality: Carbonyl reductases require a reduced cofactor (NADPH or NADH). If the reaction stalls, either the initial cofactor has been consumed, or the regeneration system (if used) is failing.[6]

    • Action: Ensure the cofactor is not degraded. If using a regeneration system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate), verify that all components of this system are active.[7]

Question 2: My reaction starts well but stalls at low conversion (e.g., 10-30%). What's happening?

Reaction stalling is a classic sign of inhibition or enzyme instability under process conditions.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Substrate Inhibition High concentrations of the hydrophobic this compound can bind to non-catalytic sites on the enzyme, causing conformational changes that reduce its activity. This is a common phenomenon in biocatalysis.[8]Experiment: Run the reaction at various initial substrate concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM). If lower concentrations lead to a higher percentage conversion, substrate inhibition is likely. Solution: Employ a fed-batch strategy where the substrate is added incrementally over time to maintain a low, steady concentration.
Product Inhibition The product (e.g., 1-hydroxyoctan-2-one or bromide ions) can bind to the enzyme's active site, competing with the substrate and slowing the reaction as product accumulates.[9]Experiment: Add a known amount of the final product to the initial reaction mixture. If the initial reaction rate is significantly lower compared to a control without added product, product inhibition is occurring. Solution: Consider in situ product removal (ISPR) techniques, such as using a hydrophobic resin to adsorb the organic product.[10]
Enzyme Instability The enzyme may be denaturing over the course of the reaction due to suboptimal pH, temperature, or the presence of organic co-solvents.Experiment: Take aliquots of the enzyme from the reaction at different time points and measure its residual activity in a standard assay. A rapid decline in activity indicates instability. Solution: Re-optimize pH and temperature. If using a co-solvent, screen for alternatives that are less denaturing (e.g., DMSO, ethylene glycol).[11] Immobilization of the enzyme can also significantly enhance its stability.
pH Shift Dehalogenation reactions produce a proton and a halide ion for every molecule of substrate converted, which can lead to a drop in the pH of an unbuffered or weakly buffered solution.[1][2]Action: Ensure your reaction is performed in a well-buffered system (e.g., 50-100 mM phosphate or Tris buffer). Monitor the pH throughout the reaction.

Troubleshooting Logic for Stalled Reactions

Start Reaction Stalls at Low Conversion Inhibition_Check Is it Inhibition? Start->Inhibition_Check Instability_Check Is it Enzyme Instability? Inhibition_Check->Instability_Check No Action_Substrate_Inhibition Test varying substrate concentrations. Implement fed-batch approach. Inhibition_Check->Action_Substrate_Inhibition Substrate Inhibition Action_Product_Inhibition Test effect of added product. Consider in situ product removal. Inhibition_Check->Action_Product_Inhibition Product Inhibition pH_Check Is pH stable? Instability_Check->pH_Check No Action_Instability Measure residual enzyme activity. Re-optimize conditions or immobilize enzyme. Instability_Check->Action_Instability Yes Action_pH Use stronger buffer. Monitor pH during reaction. pH_Check->Action_pH No Success High Conversion Achieved pH_Check->Success Yes

Caption: Decision tree for diagnosing stalled reactions.

Frequently Asked Questions (FAQs)

Q1: Which class of enzyme is more suitable for this compound, a haloalkane dehalogenase or a carbonyl reductase?

This depends entirely on the desired product.

  • To produce 1-hydroxyoctan-2-one , a haloalkane dehalogenase (HLD) is the correct choice. These enzymes specifically target the carbon-halogen bond.[1]

  • To produce 1-bromooctan-2-ol , a carbonyl reductase (CBR) is required. These enzymes target the ketone functionality.[3]

It is also possible to use both enzymes sequentially or concurrently in a cascade reaction to produce octane-1,2-diol , but this requires careful optimization of the reaction conditions to be compatible with both enzymes.

Q2: What is the reaction mechanism for a haloalkane dehalogenase?

The reaction proceeds via a covalent SN2 nucleophilic substitution mechanism.[12][13]

  • A nucleophilic residue in the enzyme's active site (typically an aspartate) attacks the carbon atom bearing the bromine.

  • This attack displaces the bromide ion, forming a covalent alkyl-enzyme intermediate (an ester).

  • A water molecule, activated by a histidine residue in the active site, hydrolyzes the ester intermediate.

  • This releases the alcohol product and regenerates the enzyme's active site.

The release of the halide ion from the active site can be the rate-limiting step of the overall catalytic cycle.[14][15]

Q3: this compound has poor water solubility. How do I manage this in an aqueous biocatalytic reaction?

Poor substrate solubility is a common challenge for hydrophobic molecules.

  • Co-solvents: A water-miscible organic co-solvent can be added to the reaction buffer to increase the substrate's solubility. Common choices include dimethyl sulfoxide (DMSO), acetone, or isopropanol, typically at concentrations of 5-20% (v/v).

  • Causality: Co-solvents can, however, negatively impact enzyme stability and activity.[11] Therefore, it is crucial to screen a panel of co-solvents and their concentrations to find a balance between substrate solubility and enzyme performance. Hydrophilic co-solvents like ethylene glycol or DMSO are often better tolerated by enzymes.[11]

  • Phase Transfer Catalysis: A two-phase system, where the substrate is dissolved in a water-immiscible organic solvent and the enzyme remains in the aqueous phase, can be an effective strategy. This creates a high interfacial area for the reaction to occur while protecting the enzyme from high concentrations of the organic substrate and product.

Q4: For my carbonyl reductase reaction, my cofactor regeneration seems inefficient. How can I improve it?

Efficient cofactor regeneration is paramount for the economic feasibility of reductase-catalyzed processes.[6][16]

  • Choice of System: The most common systems are formate/formate dehydrogenase (FDH) for NADH and glucose/glucose dehydrogenase (GDH) for NADPH. Ensure the regeneration enzyme is robust and has high specific activity.

  • Stoichiometry: The sacrificial co-substrate (formate or glucose) should be in molar excess to drive the equilibrium towards the reduced cofactor.

  • Enzyme Loading: The activity of the regeneration enzyme should not be the limiting factor. You may need to adjust the ratio of the primary biocatalyst to the regeneration enzyme. A good starting point is a 1:1 or 1:2 activity ratio.

  • Inhibition: The by-product of the regeneration system (e.g., carbonate from formate) should not inhibit your primary enzyme.

Experimental Protocols

Protocol 1: Screening for Co-solvent Tolerance
  • Prepare a series of reaction vials, each containing the same concentration of buffer, enzyme, and substrate (if using a dehalogenase) or cofactor (if using a reductase).

  • To each vial, add a different co-solvent (e.g., DMSO, methanol, isopropanol, acetone, 1,4-dioxane) to a final concentration of 10% (v/v). Include a control with no co-solvent.

  • Incubate all reactions under the same conditions (e.g., 30°C, 200 rpm).

  • Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and quench the reaction.

  • Analyze the product formation by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Plot product concentration versus time for each co-solvent to determine the optimal choice for your system.

Protocol 2: Diagnosing Substrate vs. Product Inhibition
  • Substrate Inhibition Study:

    • Set up parallel reactions with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM).

    • Keep the enzyme concentration constant.

    • Measure the initial reaction rate for each concentration.

    • If the rate increases with substrate concentration and then decreases at higher concentrations, this is indicative of substrate inhibition.[8]

  • Product Inhibition Study:

    • Set up two reactions with the same optimal substrate and enzyme concentrations.

    • To one reaction, add a concentration of the expected product (e.g., 10 mM 1-hydroxyoctan-2-one).

    • Measure and compare the initial reaction rates. A significantly lower rate in the presence of the product confirms product inhibition.[9]

References

  • Wikipedia. (n.d.). Haloalkane dehalogenase. Retrieved from [Link]

  • Enantis. (n.d.). Haloalkane dehalogenases. Retrieved from [Link]

  • Evans, M. (2010, April 1). 21.04 Haloalkane Dehalogenases: A Case Study. YouTube. Retrieved from [Link]

  • Bister, A., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 26(11), 3194. Retrieved from [Link]

  • Sohail, M., et al. (2019). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Molecules, 24(7), 1276. Retrieved from [Link]

  • Chen, Y., et al. (2024). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. Journal of the American Chemical Society, 146(1), 585–596. Retrieved from [Link]

  • Fernandes, P. (2014). Problem Solving in Enzyme Biocatalysis. ResearchGate. Retrieved from [Link]

  • de Souza, R. O., et al. (2019). Strategies for Cofactor Regeneration in Biocatalyzed Reductions. ResearchGate. Retrieved from [Link]

  • Dai, Y., et al. (2021). Hydrophobic deep eutectic solvents as emerging green reaction media for biocatalytic processes: impacts of solvent properties and compositions. Green Chemistry, 23(16), 5891-5901. Retrieved from [Link]

  • Schmid, A., et al. (2024). Overcoming Bottlenecks towards Complete Biocatalytic Conversions and Complete Product Recovery. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromopentan-2-one. PubChem. Retrieved from [Link]

  • Schanstra, J. P., & Janssen, D. B. (1996). Specificity and Kinetics of Haloalkane Dehalogenase. Biochemistry, 35(18), 5624–5632. Retrieved from [Link]

  • Chmelova, K., et al. (2021). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. International Journal of Molecular Sciences, 22(17), 9475. Retrieved from [Link]

  • Li, C., et al. (2022). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Foods, 11(15), 2269. Retrieved from [Link]

  • Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology and Bioengineering, 110(7), 1834-1843. Retrieved from [Link]

  • Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Goes, A., et al. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6215–6232. Retrieved from [Link]

  • Holtmann, D., & Liese, A. (2021). Is water the best solvent for biocatalysis?. Current Opinion in Green and Sustainable Chemistry, 31, 100519. Retrieved from [Link]

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Catalysis, 4(3), 845–851. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Hollmann, F., et al. (2011). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. ChemCatChem, 3(11), 1626–1652. Retrieved from [Link]

  • Peng, Y., et al. (2018). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1151–1162. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Reactions of Haloalkanes. Retrieved from [Link]

  • MDPI. (2024, July 26). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Catalysts, 14(8), 585. Retrieved from [Link]

  • Tyagi, V., & Arnold, F. H. (2022, August 5). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrophobic deep eutectic solvents as an emerging green reaction medium for biocatalytic processes: Impacts of solvent properties and compositions. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. Retrieved from [Link]

  • Ace Chemistry. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. YouTube. Retrieved from [Link]

  • Hep Journals. (2023, December 13). Enzymatic C1 reduction using hydrogen in cofactor regeneration. Retrieved from [Link]

  • The Biology Project. (n.d.). Energy, Enzymes, and Catalysis Problem Set. Retrieved from [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 34(8), 919–948. Retrieved from [Link]

  • Graziano, G. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 114(48), 15917–15923. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Reactions Involving 1-Bromooctan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromooctan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperatures. As a reactive α-haloketone, this compound is a versatile intermediate, but its utility is critically dependent on precise temperature control to maximize yield and minimize side reactions.

This resource is structured in a question-and-answer format to directly address common challenges and provide expert insights into the causality behind experimental choices.

Section 1: General Properties & Thermal Stability
Q1: What are the key properties of this compound and how does temperature affect its stability?

A1: this compound is an α-haloketone, a class of compounds known for their reactivity as alkylating agents.[1] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅BrOPubChem[2]
Molecular Weight 207.11 g/mol PubChem[2]
Appearance Typically a liquid(Inferred from similar compounds)
Reactivity Electrophilic at C1 (due to bromine) and the carbonyl carbon (C2)General Organic Chemistry Principles

Thermal Stability: this compound, like other α-haloketones, is thermally sensitive. At elevated temperatures, several degradation pathways can become significant:

  • Elimination: Intramolecular or base-catalyzed elimination of HBr can occur, especially at higher temperatures, leading to the formation of α,β-unsaturated ketones (oct-1-en-2-one).[3][4] This is often a major source of impurities.

  • Decomposition: At very high temperatures, complex decomposition and polymerization pathways can occur. While a specific decomposition temperature is not readily published, it is best practice to handle α-haloketones at the lowest effective temperature and to store them under refrigerated conditions (e.g., -20°C).

  • Self-Condensation/Alkylation: As an alkylating agent, it can potentially react with any enolates formed from itself, especially in the presence of trace base or heat.

Section 2: FAQs for Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common applications for this compound, used to introduce an octan-2-one moiety onto a nucleophile.[5][6]

Q2: My nucleophilic substitution reaction is very slow or incomplete. Should I just increase the temperature?

A2: Increasing the temperature will almost certainly increase the reaction rate, as described by the Arrhenius equation. However, this approach comes with significant risks. Before raising the heat, consider the following:

  • Causality: A slow reaction is due to a high activation energy barrier. While thermal energy helps overcome this, it can also provide enough energy to overcome the activation barriers of undesired side reactions.

  • The Temperature Trade-Off: For this compound, the primary competing side reaction is often E2 elimination. Higher temperatures tend to favor elimination over substitution.[7]

Troubleshooting Logic:

G cluster_conditions Controlling Factors compound reagents This compound + Nucleophile (Nu⁻) SN2_Product Desired Product (R-Nu-Octan-2-one) reagents->SN2_Product SN2 Path (Substitution) E2_Product Side Product (Oct-1-en-2-one) reagents->E2_Product E2 Path (Elimination) Low_T Low Temperature (e.g., 0 °C to RT) Low_T->SN2_Product Favors High_T High Temperature (e.g., > 60 °C) High_T->E2_Product Favors Steric_Nu Sterically Hindered/ Strongly Basic Nu⁻ Steric_Nu->E2_Product Favors

Caption: Influence of temperature and nucleophile choice on SN2 vs. E2 pathways.

Solutions:

  • Lower the Reaction Temperature: This is the most effective solution. E2 reactions typically have a higher activation energy and are more sensitive to temperature increases than SN2 reactions. Try running the reaction at room temperature or even 0 °C for a longer period.

  • Choose a Less Basic Nucleophile: If possible, use a nucleophile that is less basic. For example, using sodium azide (N₃⁻) is less basic than sodium hydroxide (OH⁻).

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate the rate of SN2 reactions, potentially allowing you to run the reaction at a lower temperature where elimination is minimized.

Section 3: FAQs for Base-Mediated Reactions (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a powerful transformation of α-haloketones into carboxylic acid derivatives (acids, esters, or amides) using a base. [8][9]This reaction proceeds through a cyclopropanone intermediate and is highly sensitive to reaction conditions.

Q4: My Favorskii rearrangement is giving a low yield of the rearranged product and many side products. What is the role of temperature here?

A4: Temperature is critical in the Favorskii rearrangement because it influences the initial, rate-determining deprotonation step as well as the stability of the key cyclopropanone intermediate.

Mechanism & Temperature Influence:

Favorskii cluster_temp Temperature Effects A This compound B Enolate Intermediate A->B + Base (e.g., OH⁻) Step 1: Deprotonation E Side Products (Substitution/Elimination) A->E Direct Attack by Base (SN2 or E2) C Cyclopropanone Intermediate B->C Step 2: Intramolecular SN2 (Ring Closure) D Rearranged Product (e.g., Heptanoic Acid Derivative) C->D + Base/H₂O Step 3: Ring Opening T1 Low Temp (e.g., < 0 °C): - Favors controlled enolate formation. - Minimizes direct attack on starting material. T2 High Temp: - Can lead to decomposition. - Increases rate of side reactions (SN2/E2).

Caption: Key steps of the Favorskii rearrangement and the influence of temperature.

Troubleshooting Steps:

  • Lower the Temperature of Base Addition: The initial deprotonation is exothermic and often the most critical step. Adding the base (e.g., NaOH, NaOMe) slowly at a low temperature (e.g., -10 °C to 0 °C) allows for controlled formation of the enolate and minimizes competitive direct substitution or elimination reactions on the starting material. [10]2. Control the Overall Reaction Temperature: After base addition, the reaction may need to be gently warmed to facilitate the rearrangement. However, excessive heat can lead to decomposition of the starting material or intermediates. A temperature screening is highly recommended.

  • Consider the Base: A very strong, hindered base at low temperatures can favor clean enolate formation. However, if the temperature is too high, it can promote elimination.

Section 4: Experimental Protocol for Temperature Optimization

This protocol provides a framework for systematically determining the optimal temperature for a reaction involving this compound.

Protocol: Parallel Temperature Screening for Nucleophilic Substitution

Objective: To identify the temperature that maximizes the yield of the desired substitution product while minimizing the formation of the elimination side product.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide)

  • Solvent (e.g., Anhydrous DMF)

  • Reaction vials with stir bars

  • Heating/cooling blocks or parallel synthesis equipment

  • TLC plates and/or LC-MS for analysis

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in DMF to ensure consistent concentrations across all reactions.

  • Reaction Setup: In separate, labeled reaction vials, add the nucleophile (e.g., 1.2 equivalents).

  • Temperature Equilibration: Place the vials in parallel reaction blocks set to a range of temperatures. A good starting range is 0 °C, 25 °C (RT), 40 °C, 60 °C, and 80 °C. Allow the vials to equilibrate to the set temperature.

  • Initiate Reaction: Using a syringe, add an equal volume of the this compound stock solution to each vial simultaneously (or as close as possible). Start a timer for each.

  • Reaction Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial. Quench the aliquot (e.g., with water) and prepare it for analysis.

  • Analysis:

    • TLC: Use Thin Layer Chromatography to qualitatively assess the consumption of starting material and the formation of products.

    • LC-MS/GC-MS: Use Liquid or Gas Chromatography-Mass Spectrometry for quantitative analysis. Calculate the conversion of the starting material and the relative ratio of the desired product to the elimination side product by comparing peak areas relative to the internal standard.

  • Data Evaluation: Plot the yield of the desired product and the percentage of the side product against temperature at a fixed time point (e.g., when the reaction at 60 °C has reached completion).

Expected Outcome & Data Interpretation:

Temperature (°C)Time to Completion (h)Desired Product Yield (%)Elimination Impurity (%)Recommendation
0> 48 (incomplete)35< 1Too slow
2524852Good, but slow
40 8 92 5 Optimal Balance
6028810Faster, but lower yield/purity
80< 17522Too high, significant side reactions

The optimal temperature from this screen would be 40 °C, as it provides the best balance of reaction time, yield, and purity.

References
  • ChemBK: 1-bromo-butan-2-one. [Link]

  • PubChem: 1-Bromo-2-butanone. [Link]

  • National Institute of Standards and Technology (NIST): 2-Butanone, 1-bromo-. [Link]

  • PubChem: this compound. [Link]

  • Chemistry LibreTexts: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • AdiChemistry: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Reddit r/Chempros: Separation of Ketone and alpha Bromo ketone. [Link]

  • University of Pretoria: Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Google Patents:CN103449992A - Bromo-butanone synthesis method.
  • Wikipedia: Favorskii rearrangement. [Link]

  • NC State University Libraries: 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Cheméo: Chemical Properties of 2-Butanone, 1-bromo- (CAS 816-40-0). [Link]

  • Organic Chemistry: A Tenth Edition: 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Molecules: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • CORE: Favorskii Rearrangement of some a-Bromo-ketones. [Link]

  • YouTube: Synthesis of 1-Bromobutane: Purification. [Link]

  • Pearson+: Explain why the rate of the reaction of 1-bromo-2-butene with eth.... [Link]

  • Master Organic Chemistry: A Tale of Two Elimination Reaction Patterns. [Link]

  • Organic Syntheses: bromoacetone. [Link]

  • Organic Chemistry Portal: Synthesis of α-Bromoketones. [Link]

  • Chemistry LibreTexts: 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • YouTube: Favorskii Rearrangement. [Link]

  • Wikipedia: α-Halo ketone. [Link]

  • YouTube: Synthesis of 1-Bromobutane: Reflux. [Link]

  • Organic Chemistry Portal: Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]

  • Master Organic Chemistry: Halogenation Of Ketones via Enols. [Link]

  • Pure Chemistry: Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • YouTube: Alpha-alkylation kinetic and thermodynamic. [Link]

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Validation & Comparative

comparison of 1-Bromooctan-2-one with other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1-Bromooctan-2-one and Alternative Alkylating Agents

For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a pivotal decision that dictates reaction efficiency, selectivity, and the viability of a synthetic route. This guide offers a comprehensive analysis of this compound, juxtaposing its performance and utility against other common alkylating agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to inform your experimental design.

The Strategic Importance of Alkylating Agent Selection

Alkylating agents, reagents that transfer an alkyl group to a nucleophile, are foundational tools in constructing carbon-carbon and carbon-heteroatom bonds. Their reactivity is a delicate balance of factors including the nature of the alkyl group, the leaving group, and the reaction conditions.[1] Alkylating agents can be broadly categorized based on the conditions they are used in: basic, neutral, or acidic.[2]

This compound distinguishes itself within this class by its bifunctional nature. As an α-halo ketone, it features a bromine atom—an excellent leaving group—on a carbon adjacent to a carbonyl group.[3] This specific arrangement dramatically influences its electrophilic character and opens up unique synthetic pathways not accessible to simple alkyl halides.

A Comparative Analysis of Reactivity and Mechanism

The utility of an alkylating agent is fundamentally tied to its reaction kinetics and mechanistic pathways. Here, we compare this compound with other standard alkylating agents.

Electrophilicity and SN2 Reactivity

The primary mode of action for many alkylating agents is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly sensitive to the electrophilicity of the carbon atom bearing the leaving group.[4] The presence of the adjacent carbonyl group in α-halo ketones makes the α-carbon more electron-deficient and, therefore, a more potent electrophile.[5]

Computational studies and experimental data have consistently shown that α-halo ketones are significantly more reactive in SN2 reactions than their corresponding alkyl halide counterparts.[5][6] For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[3] This enhanced reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.[5]

Table 1: Comparative Features of Selected Alkylating Agents

Alkylating AgentChemical StructureKey Features & Reactivity ProfileCommon Applications
This compound CCCCCCC(=O)CBrHigh Reactivity : The α-carbonyl group significantly activates the C-Br bond towards nucleophilic attack. Bifunctional : Allows for subsequent manipulation of the ketone moiety.[5][7]Synthesis of functionalized ketones, heterocycles, and complex molecules where the ketone group is desired.[5]
1-Bromobutane CCCCBrStandard Reactivity : A primary alkyl halide with moderate SN2 reactivity.[8]General-purpose butyl group donor in SN2 reactions, such as the alkylation of acetylide anions.[8]
1-Bromo-2-butanone CCC(=O)CBrHigh Reactivity : Similar to this compound, it is a potent alkylating agent due to the α-keto group.[9][10] It is a lachrymatory agent.[11][12]Used as a site-directed reagent for enzymes and in the synthesis of fused heterocycles.[9][10]
Other α-Halo Ketones R-CO-CH₂-XVariable Reactivity : Reactivity can be tuned by the 'R' group and the nature of the halogen (I > Br > Cl).[3]Versatile intermediates in organic synthesis, including for the Favorskii rearrangement and aldol reactions.[3]
Unique Mechanistic Pathways of α-Halo Ketones

The true synthetic advantage of this compound and other α-halo ketones lies in their capacity for reactions beyond simple alkylation.

  • Favorskii Rearrangement : In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a characteristic rearrangement to form carboxylic acid derivatives. This occurs via the formation of a cyclopropanone intermediate.[3] This pathway must be considered when selecting basic conditions, as it can be a competing reaction.

  • Heterocycle Synthesis : The 1,3-relationship between the carbonyl carbon and the halogenated carbon makes α-halo ketones ideal precursors for the synthesis of a wide array of heterocycles, including oxazoles, imidazoles, and thiazoles.

  • Epoxide Formation : With certain nucleophiles and reaction conditions, intramolecular substitution can lead to the formation of epoxides, which are valuable synthetic intermediates.[6]

Experimental Protocols and Methodologies

The successful application of these agents requires meticulous experimental design and execution.

Protocol for Nucleophilic Substitution with this compound

This protocol provides a generalized procedure for the alkylation of a secondary amine, a common nucleophile.

Objective: To synthesize N-alkylated amine using this compound.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents). The base acts as a proton scavenger.

  • Stir the suspension for 15 minutes at room temperature to ensure a homogenous mixture.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product using column chromatography on silica gel.

Rationale for Experimental Choices:

  • Solvent : DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.

  • Base : A mild inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using a strong base like an alkoxide could initiate the competing Favorskii rearrangement.[13]

  • Stoichiometry : A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

Experimental Workflow for Comparative Analysis

To objectively compare the alkylating potential of this compound with other agents, a standardized experimental workflow is essential.

G cluster_setup Experimental Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Analysis and Data Interpretation A Prepare equimolar solutions of the nucleophile (e.g., sodium thiophenoxide) and each alkylating agent (this compound, 1-bromobutane, etc.) in a suitable solvent (e.g., acetonitrile). B Set up parallel reactions in a temperature-controlled reaction block. A->B C Initiate all reactions simultaneously by adding the nucleophile solution to each alkylating agent solution. D Withdraw aliquots from each reaction at predetermined time intervals (e.g., 5, 15, 30, 60 minutes). C->D E Immediately quench each aliquot with a suitable reagent to stop the reaction. D->E F Analyze the quenched aliquots by a quantitative method like HPLC or GC to determine the concentration of the product and remaining starting material. G Plot concentration vs. time for each reaction. F->G H Calculate the initial reaction rates and rate constants to quantitatively compare the reactivity of the alkylating agents. G->H

Caption: A standardized workflow for the comparative kinetic analysis of alkylating agents.

Visualizing Mechanistic Divergence

The choice of alkylating agent fundamentally alters the synthetic possibilities, as illustrated below.

G cluster_pathways Reaction Pathways of Alkylating Agents cluster_simple_alkyl Simple Alkyl Halide (e.g., 1-Bromobutane) cluster_alpha_halo α-Halo Ketone (e.g., this compound) A Nucleophile B S N 2 Reaction A->B R-CH₂-Br C Alkylated Product B->C D Nucleophile E S N 2 Reaction D->E R-CO-CH₂-Br F α-Alkylated Ketone E->F H Favorskii Rearrangement F->H competing pathway G Strong Base G->H I Carboxylic Acid Derivative H->I

Sources

A Comparative Guide to the Reactivity of α-Chloro vs. α-Bromo Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Halogenated ketones are cornerstone intermediates in organic synthesis, prized for their dual reactivity as both electrophiles at the α-carbon and precursors to enolates. Their utility in constructing complex molecular architectures, particularly in the pharmaceutical industry, is well-documented. However, the choice between an α-chloro and an α-bromo ketone for a specific transformation is not always straightforward. This guide provides an in-depth, evidence-based comparison of their reactivity profiles to empower researchers, scientists, and drug development professionals in making informed decisions for synthetic strategy and execution. We will delve into the fundamental principles governing their reactivity and provide supporting experimental data and detailed protocols for key transformations.

Theoretical Framework: Unpacking the Halogen's Influence

The distinct reactivity of α-chloro and α-bromo ketones stems from the inherent properties of the halogen atom. Several key factors are at play:

  • Leaving Group Ability: The rate of many reactions, particularly nucleophilic substitutions, is critically dependent on the ability of the halogen to depart as a halide ion. A better leaving group is a weaker base. Since hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), bromide (Br⁻) is a weaker base than chloride (Cl⁻). Consequently, bromide is a better leaving group, often leading to faster reaction rates for α-bromo ketones in SN2 reactions.[1][2]

  • Inductive Effect: Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. It also enhances the acidity of the α-protons compared to an unhalogenated ketone.[3][4] Given chlorine's slightly higher electronegativity compared to bromine, it exerts a stronger inductive effect.

  • Bond Strength: The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This weaker bond requires less energy to break, which contributes to the higher reactivity of α-bromo ketones in reactions where the C-X bond is cleaved, such as SN2 and certain radical reactions.

  • Polarizability and Sterics: Bromine is larger and more polarizable than chlorine.[5] The more diffuse electron cloud of bromine can lead to better orbital overlap in the transition state of some reactions, enhancing reactivity.[5] Conversely, the larger size of bromine might introduce steric hindrance in highly congested systems, although this is often secondary to electronic effects.

Caption: Key factors influencing the reactivity of α-haloketones.

Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions

The most common reaction of α-haloketones is nucleophilic substitution at the α-carbon. The adjacent carbonyl group significantly accelerates SN2 reactions compared to simple alkyl halides.[6][7] This is attributed to the stabilization of the transition state through orbital overlap with the carbonyl's π-system.[8][9]

In a direct comparison, α-bromo ketones are consistently more reactive than their α-chloro counterparts in SN2 reactions. This is overwhelmingly due to the superior leaving group ability of bromide.[5][10]

Experimental Data: A classic example is the Finkelstein reaction, where a halide is exchanged. The reaction of α-chloroacetone with iodide ion is significantly slower than the reaction of α-bromoacetone. One study reports that α-bromoacetone reacts a staggering 35,000 times faster than α-chloroacetone with potassium iodide in acetone.[7] This dramatic difference underscores the practical implications of choosing the bromo- derivative for efficient substitution.

SubstrateRelative Rate (vs. n-Butyl Chloride)
n-Butyl Chloride1
Chloroacetone35,000
Bromoacetone150,000

Data synthesized from established principles of SN2 reactivity.

Experimental Protocol: Comparative SN2 Reaction of Phenacyl Halides with Pyridine

This protocol provides a method to qualitatively or quantitatively compare the rate of reaction between phenacyl chloride and phenacyl bromide with pyridine. The formation of the phenacylpyridinium halide salt can be monitored by observing the formation of a precipitate or by techniques like TLC or NMR spectroscopy.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Phenacyl-X (X=Cl or Br) in Methanol mix Mix Reactant Solutions at 35°C prep1->mix prep2 Prepare Pyridine Solution in Methanol prep2->mix monitor Monitor Precipitate Formation / TLC mix->monitor isolate Isolate Product (Filtration) monitor->isolate characterize Characterize Product (NMR, MP) isolate->characterize

Caption: Experimental workflow for comparing phenacyl halide reactivity.

Materials:

  • Phenacyl chloride (2-chloro-1-phenylethanone)

  • Phenacyl bromide (2-bromo-1-phenylethanone)[11]

  • Pyridine

  • Anhydrous Methanol

  • Two identical reaction flasks with stir bars

  • Thermostatically controlled water bath or heating mantle

  • TLC plates (silica gel) and developing chamber

  • Ethyl acetate/Hexane mixture (for TLC)

Procedure:

  • Preparation: In separate flasks, prepare equimolar solutions of phenacyl chloride (e.g., 0.1 M) and phenacyl bromide (0.1 M) in anhydrous methanol. In a third flask, prepare a 0.1 M solution of pyridine in anhydrous methanol.

  • Reaction Initiation: Place the two phenacyl halide solutions in a water bath set to 35°C and allow them to equilibrate thermally.

  • Simultaneous Addition: At the same time, add an equal volume of the pyridine solution to each of the phenacyl halide solutions. Start a timer immediately.

  • Monitoring: Stir both reactions at the same rate. Observe the time it takes for the phenacylpyridinium halide precipitate to form in each flask. The reaction with phenacyl bromide is expected to show precipitation significantly faster.[12] For a more quantitative comparison, take aliquots from each reaction at set time intervals (e.g., every 5 minutes) and quench them. Analyze the reaction progress by TLC, comparing the disappearance of the starting material spot.

  • Work-up and Analysis: Once the reactions are deemed complete (e.g., by TLC analysis showing consumption of the starting material), the solid product can be isolated by vacuum filtration, washed with cold methanol, and dried. The identity and purity can be confirmed by melting point and NMR spectroscopy.

Expected Outcome: The reaction involving phenacyl bromide will proceed at a much faster rate than the one with phenacyl chloride, providing a clear demonstration of the superior reactivity of the α-bromo ketone in SN2 reactions.

Influence on Enolate Formation and Acidity

The α-protons of ketones are acidic (pKa ≈ 19-21) due to the formation of a resonance-stabilized enolate conjugate base.[3][13] Introducing a halogen at the α-position increases this acidity due to the halogen's electron-withdrawing inductive effect, which further stabilizes the negative charge of the enolate.

  • pKa Comparison:

    • Acetone: pKa ≈ 19.2

    • Chloroacetone: pKa ≈ 16.5

    • Bromoacetone: pKa ≈ 15.9

Since chlorine is more electronegative than bromine, one might expect α-chloro ketones to be more acidic. However, the data often shows α-bromo ketones to be slightly more acidic or of comparable acidity. This is a complex interplay of inductive effects, polarizability, and solvation effects that stabilize the resulting enolate. Regardless, both are significantly more acidic than their non-halogenated parent ketones.[4] This enhanced acidity means that weaker bases can be used to form the enolate, which can be advantageous in preventing side reactions with other sensitive functional groups in the molecule.

Practical Considerations for Reagent Selection

Featureα-Chloro Ketonesα-Bromo KetonesRationale & Field Insights
Reactivity LowerHigherBromo-derivatives are preferred for rapid SN2 reactions. Chloro-derivatives can offer better control and selectivity when multiple reactive sites are present.
Cost & Availability Generally lower costGenerally higher costChlorination reagents are often cheaper than brominating agents, which can be a factor in large-scale synthesis.
Stability Generally more stableCan be less stable, prone to decompositionα-bromo ketones are often potent lachrymators and should be handled with care in a well-ventilated fume hood. They may discolor over time.[14]
Synthesis Synthesized via chlorination (e.g., with SO₂Cl₂)[15]Synthesized via bromination (e.g., with Br₂ or NBS)[11]The choice of halogenating agent can be influenced by substrate compatibility and safety considerations.[16][17]

Conclusion and Recommendations

The choice between an α-chloro and α-bromo ketone is a strategic decision based on a trade-off between reactivity, stability, cost, and desired selectivity.

  • Choose α-Bromo Ketones for:

    • High Reactivity: When a rapid and efficient nucleophilic substitution is the primary goal. They are the workhorses for reactions like the formation of α-amino ketones, α-azido ketones, and in the Favorskii rearrangement.

    • Difficult Substitutions: When dealing with sterically hindered substrates or weak nucleophiles where the higher reactivity is necessary to drive the reaction to completion.

  • Choose α-Chloro Ketones for:

    • Enhanced Control & Selectivity: In complex molecules with multiple electrophilic sites, the lower reactivity of the α-chloro ketone can allow for more selective reactions.

    • Cost-Effectiveness: When cost is a major driver, particularly in large-scale industrial processes.

    • Increased Stability: When the synthetic route involves harsh conditions or requires a more robust intermediate.

Ultimately, understanding the fundamental principles outlined in this guide allows the discerning scientist to harness the distinct properties of each class of α-haloketone, optimizing synthetic routes for efficiency, selectivity, and practicality.

References

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved from [Link]

  • Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Retrieved from [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • De Kimpe, N., et al. (1992). An easy synthesis of α-chloro-α′-bromo or α,α′-dichloro ketones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Mrowiec-Bialon, J., et al. (2007). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • YouTube. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Retrieved from [Link]

  • SIOC Journal. (n.d.). Research on Selective Dehalogenation of α,α,α-Trihalogen (Chloro, Bromo) methyl Ketones Under Electrochemical Conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

  • Quora. (2016). How does an adjacent carbonyl group stabilise sn2 reaction intermediate? Retrieved from [Link]

  • Filo. (2025). When phenacyl bromide and pyridine are both dissolved in methanol, they r... Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2009). Phenacyl chloride. Retrieved from [Link]

  • ACS Publications. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 1-Bromooctan-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural verification of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies for validating the structures of products derived from 1-bromooctan-2-one, a versatile alpha-halo ketone intermediate. As a senior application scientist, my aim is to blend theoretical principles with practical, field-proven insights to empower researchers in their analytical endeavors. This document eschews rigid templates in favor of a logical, causality-driven narrative to best address the specific challenges and nuances of this topic.

The Reactive Landscape of this compound: A Mechanistic Overview

This compound is a bifunctional molecule, possessing both a reactive carbonyl group and a labile carbon-bromine bond at the alpha position. This duality dictates its reactivity, primarily leading to products of nucleophilic substitution (S(_N)2) and base-induced elimination (E2). Understanding the interplay between these pathways is critical for predicting and subsequently identifying the reaction products.

Nucleophilic Substitution (S(_N)2) Pathway

In the presence of a good, non-hindered nucleophile, this compound readily undergoes an S(_N)2 reaction. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[1]

  • Causality Behind the Choice of a Non-Hindered Nucleophile: The S(_N)2 reaction proceeds via a backside attack on the carbon bearing the leaving group. Steric hindrance around this reaction center will significantly impede the approach of the nucleophile, slowing down or even preventing the substitution reaction.[2][3][4] Therefore, smaller nucleophiles, such as ethoxide, are more likely to favor the S(_N)2 pathway.

Elimination (E2) Pathway

When this compound is treated with a strong, sterically hindered base, the E2 pathway is favored. The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.

  • The Role of a Bulky Base: A bulky base, such as potassium tert-butoxide, is sterically hindered from acting as a nucleophile at the α-carbon. Instead, its basicity dominates, and it preferentially abstracts a proton from the less sterically hindered α'-position, leading to the formation of the less substituted alkene (Hofmann product).

A Potential Side Reaction: The Favorskii Rearrangement

Under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative after ring-opening of a cyclopropanone intermediate.[5][6][7] While less common for acyclic α-bromo ketones with enolizable protons on both sides, it remains a potential side reaction to consider, especially with strong bases and in cyclic systems.

Comparative Analysis of Structural Validation Techniques

A multi-faceted analytical approach is essential for the unambiguous structural determination of the reaction products of this compound. The following section compares the utility of key spectroscopic and chromatographic techniques.

TechniquePrincipleStrengthsWeaknessesApplication to this compound Products
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides detailed information on the number, connectivity, and chemical environment of protons.Can be complex to interpret for mixtures.Excellent for distinguishing between substitution and elimination products based on characteristic chemical shifts and coupling constants.
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Provides information on the number and type of carbon atoms in a molecule.Less sensitive than ¹H NMR.Confirms the carbon skeleton of the products and the presence of key functional groups (carbonyl, alkene, ether).
Infrared (IR) Spectroscopy Measures the vibrational frequencies of chemical bonds.Provides rapid identification of functional groups.Provides limited information on the overall molecular structure.Differentiates products based on the presence or absence of C=C and C-O-C stretching vibrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.Isomeric compounds can have similar fragmentation patterns.Confirms the molecular weight of the products and can provide structural clues through fragmentation analysis. The isotopic pattern of bromine is a key indicator of unreacted starting material.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for separating volatile mixtures and quantifying components.Not suitable for non-volatile or thermally labile compounds.Ideal for separating the relatively volatile products of this compound reactions and can be coupled with MS for identification.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Can be more complex to develop methods for than GC.Useful for separating less volatile derivatives or for preparative-scale purification of products.

Experimental Protocols for Structure Validation

The following protocols are designed to be self-validating, providing a clear and logical workflow for the synthesis and characterization of the potential products of this compound reactions.

Synthesis of Potential Reaction Products

3.1.1. Synthesis of 1-Ethoxy-octan-2-one (S(_N)2 Product)

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add sodium ethoxide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-ethoxy-octan-2-one.

3.1.2. Synthesis of Oct-1-en-2-one (E2 Product)

  • To a solution of this compound (1.0 eq) in anhydrous tert-butanol (0.2 M), add potassium tert-butoxide (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile).

  • The crude oct-1-en-2-one can be purified by distillation or flash column chromatography on silica gel.

Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample of the purified product (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Predicted ¹H and ¹³C NMR Data:

CompoundPredicted ¹H NMR (CDCl₃, 400 MHz)Predicted ¹³C NMR (CDCl₃, 100 MHz)
1-Ethoxy-octan-2-one δ 4.05 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 2.50 (t, J = 7.4 Hz, 2H), 1.60 (p, J = 7.4 Hz, 2H), 1.30-1.20 (m, 6H), 1.25 (t, J = 7.0 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H)δ 209.0 (C=O), 75.0 (CH₂-O), 67.0 (O-CH₂), 39.0 (CH₂), 31.5 (CH₂), 28.8 (CH₂), 23.5 (CH₂), 22.5 (CH₂), 15.0 (CH₃), 14.0 (CH₃)
Oct-1-en-2-one δ 6.30 (dd, J = 17.6, 1.2 Hz, 1H), 6.15 (dd, J = 10.8, 1.2 Hz, 1H), 5.85 (dd, J = 17.6, 10.8 Hz, 1H), 2.55 (t, J = 7.5 Hz, 2H), 1.60 (p, J = 7.5 Hz, 2H), 1.35-1.25 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H)δ 200.5 (C=O), 136.5 (=CH), 128.0 (=CH₂), 31.6 (CH₂), 28.9 (CH₂), 23.8 (CH₂), 22.5 (CH₂), 14.0 (CH₃)

3.2.2. Infrared (IR) Spectroscopy

  • Acquire an IR spectrum of the purified product using a neat film on a salt plate or as a solution in an appropriate solvent.

  • Analyze the spectrum for characteristic absorption bands.

Expected IR Absorptions:

CompoundKey IR Absorptions (cm⁻¹)
1-Ethoxy-octan-2-one ~1715 (C=O stretch), ~1120 (C-O-C stretch)
Oct-1-en-2-one ~1680 (C=O stretch, conjugated), ~1615 (C=C stretch)

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the reaction mixture or the purified product in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • Develop a temperature program to achieve good separation of the components.

  • Analyze the mass spectra of the eluting peaks to identify the components based on their molecular ion and fragmentation patterns.

3.2.4. High-Performance Liquid Chromatography (HPLC)

  • Dissolve the sample in a suitable mobile phase.

  • Inject the sample onto an HPLC system equipped with a C18 column.

  • Develop a mobile phase gradient (e.g., acetonitrile/water) to achieve separation.

  • Detect the eluting components using a UV detector (if chromophores are present) or an evaporative light scattering detector (ELSD).

Visualizing Reaction Pathways and Workflows

Reaction Pathways of this compound

reaction_pathways start This compound sn2 1-Ethoxy-octan-2-one (SN2 Product) start->sn2  NaOEt, EtOH (Good Nucleophile) e2 Oct-1-en-2-one (E2 Product) start->e2  t-BuOK, t-BuOH (Bulky Base) favorskii Heptanoic Acid Derivative (Favorskii Product) start->favorskii  Strong Base (Rearrangement)

Caption: Reaction pathways of this compound.

Analytical Workflow for Structure Validation

analytical_workflow reaction Reaction of This compound workup Workup & Purification reaction->workup gcms GC-MS Analysis (Purity & MW) workup->gcms nmr NMR Spectroscopy (¹H & ¹³C) workup->nmr ir IR Spectroscopy (Functional Groups) workup->ir hplc HPLC Analysis (Separation & Quantification) workup->hplc structure Structure Confirmation gcms->structure nmr->structure ir->structure hplc->structure

Caption: Analytical workflow for product validation.

Conclusion: A Self-Validating Approach to Structural Elucidation

The robust validation of reaction products is a cornerstone of chemical research and development. By understanding the underlying reaction mechanisms of this compound and employing a suite of complementary analytical techniques, researchers can confidently elucidate the structures of their synthetic targets. The protocols and comparative data presented in this guide provide a framework for a self-validating system, ensuring the integrity and reproducibility of experimental results. Remember that no single technique provides a complete picture; it is the synergistic application of these methods that leads to unambiguous structural assignment.

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  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments, (134), e57421. [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). Environmental Protection Agency. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. [Link]

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  • Organic Reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

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  • Any websites that show the steps for mechanisms? (2019, April 25). Reddit. [Link]

Sources

Comparative Analysis of the Biological Activity of Heterocyclic Compounds Synthesized from 1-Bromooctan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Structure-Activity Relationships

In the relentless pursuit of novel therapeutic agents, the strategic selection of starting materials is paramount. 1-Bromooctan-2-one, an α-haloketone, stands out as a highly versatile and reactive precursor for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical properties—specifically the electrophilic α-carbon and the adjacent carbonyl group—provide a robust scaffold for constructing complex molecular architectures with significant therapeutic potential. This guide offers an in-depth comparison of the biological activities of various heterocyclic families derived from this key intermediate, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.

From a Simple Ketone to Complex Heterocycles: The Synthetic Strategy

The power of this compound lies in its ability to participate in cyclocondensation reactions with a variety of binucleophilic reagents. This reactivity allows for the efficient, often one-pot, synthesis of five- and six-membered heterocyclic rings, which form the core of many biologically active molecules.[1][2] The choice of the reacting partner directly dictates the resulting heterocyclic system, enabling a targeted approach to drug design.

dot

Caption: General synthetic routes to bioactive heterocycles.

The most common and effective syntheses involve:

  • Hantzsch Thiazole Synthesis: The reaction of α-haloketones with thioamides is a classic and reliable method for creating the thiazole ring, a scaffold present in numerous pharmaceuticals.[3]

  • Triazole Synthesis: Condensation with thiocarbohydrazide or similar reagents can yield 1,2,4-triazole derivatives, known for their broad-spectrum antimicrobial activities.[4]

  • Pyrimidine Synthesis: Reaction with compounds like 6-aminothiouracil affords pyridopyrimidine derivatives, which have demonstrated potent antimicrobial and anticancer effects.[5]

Comparative Biological Evaluation: A Data-Driven Analysis

The true value of these synthetic endeavors is realized through rigorous biological testing. Compounds derived from this compound have shown promising activity across several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance necessitates the development of new chemical entities. Heterocycles derived from this compound, particularly triazoles and pyridopyrimidines, have emerged as strong candidates.

A comparative analysis reveals that the specific heterocyclic core and its substitutions are critical determinants of efficacy and spectrum. For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have shown significant inhibitory effects against bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol L⁻¹.[5] Notably, some of these compounds were more potent than the reference drug cefotaxime.[5] Similarly, novel 1,2,4-triazole derivatives have demonstrated strong antibacterial activity against Staphylococcus aureus and antifungal effects against Microsporum gypseum, in some cases superior to standard drugs like streptomycin and ketoconazole.[4]

Compound ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
1,2,4-Triazole Derivatives S. aureus2.9 - 11.5Streptomycin10.0[4]
M. gypseum2.9 - 11.5Ketoconazole10.0[4]
Pyridopyrimidine Derivs. S. aureus4 - 12 (µmol/L)Cefotaxime6 - 12 (µmol/L)[5]
C. albicans8 - 16 (µmol/L)Fluconazole8 - 14 (µmol/L)[5]
Thiazole Derivatives Various Bacteria2.0 - 6.5--[6]

Causality Insight: The antimicrobial efficacy is often attributed to the specific heteroatoms and functional groups. The nitrogen-rich core of triazoles can interfere with essential microbial enzymes, while the fusion of pyrimidine and pyridine rings, especially with moieties like benzothiazole, appears to enhance membrane disruption or other critical cellular processes in fungi and bacteria.[5]

Anticancer Activity: Targeting Malignant Cells

The structural diversity of these heterocycles also translates to a range of anticancer activities. Thiazole and pyridopyrimidine derivatives have shown particular promise as cytotoxic agents against various human cancer cell lines.

For example, novel thiazole derivatives have been investigated as PI3K/mTOR dual inhibitors, a promising strategy in cancer therapy.[7] Certain compounds exhibited inhibitory activity on PI3Kα similar to the reference drug alpelisib and induced G0–G1 phase cell cycle arrest in leukemia cell lines.[7] Furthermore, pyridopyrimidine and pyrrolobenzothiazole derivatives have demonstrated higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the standard chemotherapeutic agent doxorubicin.[5]

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Source
Pyridopyrimidine Derivs. HCT-116 (Colon)2.2 - 8.1Doxorubicin8.2[5]
HepG2 (Liver)3.1 - 9.2Doxorubicin9.5[5]
Thiazole Derivatives MCF-7 (Breast)2.93 - 7.17--[8]
A-549 (Lung)>50--[8]
Chalcone Derivatives MCF-7 (Breast)42.19 (µg/mL)Doxorubicin10.61 (µg/mL)[9]

Mechanistic Insight: The anticancer activity is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Thiazole derivatives have been shown to bind to the active sites of kinases like VEGFR-2 and PI3K/mTOR, disrupting downstream signaling required for angiogenesis and cell growth.[7][8] The observed pro-apoptotic effects, indicated by the upregulation of markers like caspase-3, further validate their potential as anticancer agents.[7][8]

dot

workflow Drug Discovery & Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Optimization A This compound + Binucleophile B Cyclocondensation Reaction A->B C Purification & Spectroscopic Analysis (NMR, IR, MS) B->C D Antimicrobial Assays (MIC Determination) C->D Test Compound Library E Anticancer Assays (MTT, Cytotoxicity) C->E Test Compound Library F Enzyme Inhibition Assays (Kinase Panels) C->F Test Compound Library G Determine IC50 / MIC Values D->G E->G F->G H Structure-Activity Relationship (SAR) Study G->H I Identify Lead Compound(s) H->I I->A Rational Design for Next Generation

Caption: A typical workflow for synthesis and biological evaluation.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and scientific integrity, detailed methodologies are crucial. The following are representative protocols for the synthesis and evaluation of compounds discussed in this guide.

Protocol 1: General Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

This protocol is a self-validating system where the successful formation of the product can be confirmed through standard analytical techniques, ensuring the integrity of the synthetic process.

  • Reagent Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1.0 mmol) in 15 mL of absolute ethanol.

  • Initiation of Reaction: To this solution, add this compound (1.0 mmol, 0.207 g).

  • Reflux: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Causality: The α-haloketone provides the C-C fragment, and the thioamide provides the N-C-S fragment. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[3] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method provides a quantitative measure of a compound's antibacterial or antifungal activity.

  • Media Preparation: Prepare Mueller Hinton II agar for bacteria or RPMI agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.[10]

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Create a series of twofold dilutions of the test compound in sterile molten agar (kept at 45-50°C) to achieve final concentrations ranging from, for example, 0.25 to 512 µg/mL.[10] Pour the agar into sterile petri dishes and allow them to solidify. A solvent control plate (agar with DMSO only) must be included.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation: Spot the prepared microbial suspension onto the surface of the agar plates containing the different compound concentrations.

  • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[10]

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness: This protocol is a standard method recommended by the Clinical and Laboratory Standards Institute (CLSI). The inclusion of a solvent control and standardized inocula ensures that the observed inhibition is due to the compound's activity and not other factors.

Conclusion and Future Directions

This compound is an undeniably valuable and cost-effective starting material for generating libraries of heterocyclic compounds with diverse and potent biological activities. The comparative data clearly indicate that thiazole, triazole, and pyrimidine derivatives synthesized from this precursor are promising scaffolds for the development of new antimicrobial and anticancer agents.[4][5][7]

Future research should focus on expanding the structural diversity through combinatorial chemistry approaches and conducting more extensive structure-activity relationship (SAR) studies. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for potential clinical candidates.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Azam, F., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]

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  • Al-Masoudi, W.A.M., & Al-Amery, K.H.A. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Eurasian Chemical Communications. Available at: [Link]

  • Gouda, M.A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. Available at: [Link]

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  • Salunke, A.B., Nirwan, R.S., & Pingale, N.D. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLE DERIVATIVES. Journal of Advanced Scientific Research. Available at: [Link]

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  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Available at: [Link]

  • Fikroh, R.A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

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  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Available at: [Link]

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  • Fotina, V.V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Available at: [Link]

  • Al-Amiery, A.A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. Available at: [Link]

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Safety Operating Guide

Hazard Profile of 1-Bromooctan-2-one: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that the final, critical step of an experimental workflow—proper waste disposal—is often given the least consideration, yet it carries significant safety and regulatory implications. The handling of reactive intermediates like 1-bromooctan-2-one is a prime example. Its utility in synthesis is matched by its hazardous nature, demanding a disposal protocol grounded in a thorough understanding of its chemical properties.

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound. My objective is to move beyond a simple checklist, offering instead a self-validating system of protocols that explains the causality behind each recommendation. Adherence to these procedures is not just about regulatory compliance; it is a cornerstone of a robust safety culture in any high-performing laboratory.

This compound is an α-haloketone, a class of compounds known for their reactivity and biological effects. Understanding its specific hazards is fundamental to appreciating the necessity of the stringent disposal measures outlined below. The primary hazards are rooted in its chemical structure: a reactive carbon-bromine bond alpha to a carbonyl group.

As a lachrymator, even minute vapor exposure can cause immediate and severe eye irritation and tearing.[1] Its classification as a halogenated organic compound places it under specific environmental regulations for disposal.[2][3]

Table 1: GHS Hazard Classification Summary for α-Bromo Ketones Note: This data is aggregated for closely related α-bromo ketones, such as 1-bromo-2-butanone, and is representative of the hazards of this compound.

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity (Oral)Harmful if swallowedH302[1][4]
Acute Toxicity (Dermal)Harmful in contact with skinH312[1][4]
Acute Toxicity (Inhalation)Harmful if inhaledH332[1][4]
Skin Corrosion/IrritationCauses skin irritationH315[1][4]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][4]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][4]
Physical HazardCombustible liquidH227[4][5]

These hazards dictate that this compound must be managed as an acutely toxic and environmentally hazardous waste stream.

Core Disposal Protocol: Segregation and Containment

The foundational principle of chemical disposal is segregation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increases disposal costs. This compound must never be mixed with other waste types.

Step-by-Step Disposal of Liquid Waste
  • Identify the Correct Waste Stream: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[6][7] This segregation is crucial because halogenated compounds require specific high-temperature incineration with scrubbers to prevent the formation of dioxins and release of acidic gases like hydrogen bromide.[4] Mixing with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and costly disposal process.[6]

  • Select an Appropriate Container:

    • Use a leak-proof, shatter-resistant container with a screw-top cap that can be securely sealed.[3][8] High-density polyethylene (HDPE) or glass bottles are typically suitable.

    • Ensure the container is chemically compatible. Avoid materials that can be degraded by organic ketones or bromine.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[8]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.[6]

    • The label must clearly state "HAZARDOUS WASTE".[6]

    • List all constituents, including "this compound" and any solvents used. Approximate percentages should be provided.

    • Indicate the relevant hazards using pictograms (e.g., irritant, harmful, environmental hazard).

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

    • The SAA should be in a well-ventilated area, such as a fume hood, away from heat or ignition sources.[4]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Managing Contaminated Materials and Empty Containers

The disposal protocol extends beyond the neat chemical to include anything that has come into contact with it.

Protocol for Contaminated Solid Waste
  • Items: This includes contaminated gloves, pipette tips, absorbent paper, and weighing boats.

  • Procedure:

    • Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, sealed container.

    • The container or bag must be clearly labeled "HAZARDOUS WASTE" with the chemical name "this compound."

    • Do not dispose of these items in the regular or biomedical trash.

Protocol for "Empty" Containers

Due to its acute toxicity, a container that held this compound is not considered "empty" for disposal purposes until it has been properly decontaminated.[8][10] Simply pouring out the liquid is insufficient.

  • Triple Rinsing (Mandatory):

    • The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[8][10]

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]

    • Crucially, all three rinsates must be collected and disposed of as halogenated organic hazardous waste. [8][10] Do not pour the rinsate down the drain.[6]

  • Final Disposal:

    • After triple rinsing, deface or remove the original chemical label.[10]

    • The container can now be disposed of as regular solid waste (e.g., broken glass box or recycling, per institutional policy).

Spill Management & Emergency Disposal

In the event of a spill, the cleanup materials become hazardous waste.

  • Isolate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Label and Dispose: The container must be labeled as "HAZARDOUS WASTE: this compound spill debris" and disposed of according to the procedures for solid contaminated waste.

  • Decontaminate: Wipe the spill area with a suitable solvent and a cloth, and manage the cloth as contaminated solid waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Protocol cluster_3 Solid Waste Protocol cluster_4 Empty Container Protocol start Waste Generated (this compound) waste_type What is the waste form? start->waste_type liquid_waste Liquid Waste (Neat or in Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Absorbent) waste_type->solid_waste Solid empty_container Empty Reagent Container waste_type->empty_container Empty Container segregate_liquid Segregate into 'Halogenated Organic Waste' liquid_waste->segregate_liquid container_liquid Use Labeled, Vented, Compatible Container segregate_liquid->container_liquid store_liquid Store in SAA with Secondary Containment container_liquid->store_liquid container_solid Collect in Labeled, Sealed Bag/Container solid_waste->container_solid store_solid Store in SAA for Pickup container_solid->store_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect ALL Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->segregate_liquid Rinsate is now liquid waste

Caption: Decision workflow for handling this compound waste streams.

By internalizing these protocols, you contribute directly to the safety of your laboratory and the protection of our environment. This is the standard of care expected in modern drug development and research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from Carl ROTH. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-butanone. PubChem Compound Database. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from EPA. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Princeton University. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC EHS. [Link]

  • Reddit. (2022, April 24). Alpha halogenation of ketones in presence of alkynes. r/Chempros. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Acutely Toxic Chemicals. Retrieved from UCI EHS. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Request PDF. Retrieved from [Link]

  • Porcheddu, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3552. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from Hampshire College. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Unspecified. (n.d.). Lab Safety Do's & Don'ts. [PowerPoint Presentation]. Retrieved from an unspecified source. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.